Boc-NH-PEG3-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O9/c1-18(2,3)28-17(24)19-7-9-26-11-13-27-12-10-25-8-6-16(23)29-20-14(21)4-5-15(20)22/h4-13H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSQNPDDWGCFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG3-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Formula
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a reactive N-hydroxysuccinimide (NHS) ester at the other. The PEG3 component signifies a chain of three ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the linker.
Chemical Formula: C₁₈H₃₀N₂O₉[1]
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate[1]
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Below is a 2D representation of the chemical structure:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, including solvent selection and storage.
| Property | Value | Reference(s) |
| Molecular Weight | 418.4 g/mol | [1] |
| CAS Number | 2250216-93-2 | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | Store at -20°C, desiccated | [2][4] |
Applications in Research and Drug Development
This compound is a versatile tool in the fields of bioconjugation and drug development. Its heterobifunctional nature allows for the sequential conjugation of two different molecules.
-
PROTAC Development: This linker is widely used in the synthesis of PROTACs. The NHS ester can be reacted with a primary amine on a ligand for a target protein. Following deprotection of the Boc group, the resulting free amine can be coupled to a ligand for an E3 ubiquitin ligase, thus forming the tripartite PROTAC molecule.[3]
-
Antibody-Drug Conjugates (ADCs): The NHS ester can react with surface-exposed lysine (B10760008) residues on an antibody. The Boc-protected amine can then be deprotected and used to attach a cytotoxic payload, forming an ADC.
-
Peptide Modification: It can be used to create branched peptide structures or to conjugate peptides to other molecules of interest.
-
Surface Functionalization: The linker can be employed to immobilize biomolecules onto surfaces for various applications, including biosensors and microarrays.
Experimental Protocols
General Protocol for NHS Ester Coupling to a Primary Amine
This protocol provides a general guideline for the conjugation of this compound to a protein or other amine-containing molecule.
Materials:
-
This compound
-
Protein or amine-containing molecule of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[4]
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Purification system (e.g., desalting column, size-exclusion chromatography)[4]
Procedure:
-
Buffer Preparation: Prepare an amine-free reaction buffer. Buffers containing primary amines like Tris must be avoided as they will compete with the target molecule.[4]
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[4]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]
-
Reaction Initiation: Add a 10- to 50-fold molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[4]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4]
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution and stir the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Visualizations
General Workflow for Protein Bioconjugation
The following diagram illustrates the general workflow for conjugating this compound to a protein.
Caption: Experimental workflow for protein bioconjugation.
PROTAC Synthesis Logical Pathway
This diagram outlines the logical steps involved in synthesizing a PROTAC using this compound.
Caption: Logical pathway for PROTAC synthesis.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester | Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[4] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[4] | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer.[4] | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[4] |
| Use of a hydrophobic NHS ester | Using a PEGylated NHS ester like this compound helps increase the hydrophilicity of the final conjugate.[4] | |
| Lack of Reproducibility | Inconsistent NHS ester activity | Due to their moisture sensitivity, the activity of NHS esters can vary. Always handle the reagent carefully and prepare fresh solutions.[4] |
| Variations in reaction conditions | Ensure consistent pH, temperature, and reaction time between experiments.[4] |
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, further optimization of the described protocols may be necessary.
References
Mechanism of Action and Application of Boc-NH-PEG3-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG3-NHS ester is a heterobifunctional chemical linker integral to modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key functional components: a tert-Butyloxycarbonyl (Boc) protected amine, a flexible tri-unit polyethylene (B3416737) glycol (PEG3) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester. This guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its use, and its application in targeted protein degradation.
Core Components and Their Functions
The functionality of this compound is derived from its three distinct chemical moieties:
-
N-hydroxysuccinimide (NHS) Ester: This is an amine-reactive functional group. The NHS ester reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable and covalent amide bond. This reaction is most efficient under neutral to slightly basic conditions (pH 7.2-8.5).[]
-
Polyethylene Glycol (PEG3) Spacer: The three-unit PEG chain serves as a flexible, hydrophilic spacer. In biological applications, the PEG linker enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic properties.[2]
-
tert-Butyloxycarbonyl (Boc) Protected Amine: The Boc group is a widely used protecting group for amines. It is stable under the conditions required for the NHS ester-amine reaction but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine. This allows for a second, distinct conjugation step.
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to facilitate a two-step, sequential bioconjugation.
Step 1: Amine Conjugation via NHS Ester
The primary mechanism of action is a nucleophilic acyl substitution. A primary amine on a target molecule (e.g., a protein, peptide, or small molecule) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
Step 2: Boc Deprotection and Secondary Conjugation
Following the initial conjugation, the Boc protecting group can be removed to expose a new primary amine. This newly available amine can then be used for a second conjugation reaction, allowing for the assembly of more complex biomolecules.
Quantitative Data
While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for typical reaction conditions and characterization of antibody-linker conjugates using a similar PEGylated NHS ester linker. This data should be considered a starting point for experimental optimization.
Table 1: Representative Reagents and Reaction Conditions for Antibody Conjugation [3]
| Parameter | Value |
| Antibody Concentration | 5 mg/mL in PBS, pH 7.4 |
| Linker-Payload Molar Excess | 5-10 fold |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 |
Table 2: Representative Characterization of a Model Antibody-Linker Conjugate [3]
| Analytical Method | Expected Result |
| SDS-PAGE | Shift in molecular weight corresponding to the addition of the linker |
| SEC-HPLC Purity | >95% |
| Aggregation by SEC | <2% |
Experimental Protocols
Protocol for Conjugation of this compound to a Primary Amine
This protocol provides a general guideline for the conjugation of this compound to a protein.
Materials:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[4]
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Desalting column or dialysis equipment
Procedure:
-
Buffer Preparation: Prepare an amine-free reaction buffer. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the target molecule.[4]
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[4]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]
-
Reaction Initiation: Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[4]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[4]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mg/mL).[3]
-
Acid Addition: Add an equal volume of TFA to the solution.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected conjugate.[3]
Application in PROTAC Synthesis and Mechanism of Action
A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2][5]
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal candidate for the linker component.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis using this compound.
PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC molecule enters the cell and facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[2][5]
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its heterobifunctional nature allows for controlled, sequential conjugations, enabling the construction of complex biomolecular architectures. The inclusion of a PEG spacer provides advantageous physicochemical properties, making it particularly well-suited for in vivo applications. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for its successful implementation in the laboratory.
References
A Technical Guide to the Solubility and Stability of Boc-NH-PEG3-NHS Ester
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking agents is paramount for reproducible and successful bioconjugation. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG3-NHS ester, a commonly used PEGylated linker.
Overview of this compound
This compound is a heterobifunctional crosslinker featuring a Boc-protected amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances the hydrophilicity and solubility of the molecule and its conjugates in aqueous environments.[1][2][] The NHS ester is a reactive group that forms stable amide bonds with primary amines, while the Boc group provides a protecting group that can be removed under acidic conditions to reveal a free amine for subsequent reactions.
Solubility Profile
The solubility of this compound is a critical factor for its effective use in various experimental settings. The presence of the PEG spacer significantly influences its solubility characteristics.
Qualitative Solubility:
This compound is soluble in several common organic solvents. The hydrophilic PEG chain also imparts a degree of aqueous solubility.[1][2][]
-
Organic Solvents: Readily soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[4][5]
-
Aqueous Media: The PEG spacer increases solubility in aqueous solutions.[1][2] However, due to the reactive nature of the NHS ester in water, dissolution in aqueous buffers should be done immediately before use.
Quantitative Solubility Data:
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 119.49 mM | May require sonication for complete dissolution.[5][6] Use newly opened, anhydrous DMSO for best results.[5] |
Stability and Storage
The stability of this compound is primarily dictated by the hydrolytic lability of the NHS ester group. Proper storage and handling are crucial to maintain its reactivity.
Storage Recommendations:
To prevent degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Pure (Solid) | -20°C | 3 years | Store in a desiccated environment to protect from moisture.[5][7] |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5][6][] |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5][6][] |
Chemical Stability:
The primary pathway of degradation for this compound is the hydrolysis of the NHS ester, which yields an unreactive carboxylic acid and N-hydroxysuccinimide.[4]
-
Effect of pH: The rate of hydrolysis is highly dependent on pH. It increases significantly as the pH becomes more alkaline.[4] The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5, which provides a balance between the nucleophilicity of the amine and the stability of the NHS ester.[4][][9] In aqueous solutions, NHS esters are known to hydrolyze within hours at pH 7 and within minutes at pH 9.[7][10]
-
Moisture Sensitivity: NHS esters are highly sensitive to moisture.[4][7] It is critical to handle the solid reagent and solutions in a dry environment. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[4][7]
-
Buffer Compatibility: Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction.[4][7] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[4]
Experimental Protocols
The following are detailed methodologies for key experiments related to the use and stability assessment of this compound.
General Protocol for NHS Ester Coupling
This protocol describes a general workflow for conjugating this compound to a protein containing primary amines.
General workflow for NHS ester coupling to a protein.
Methodology:
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) with 0.15 M NaCl, at a pH between 7.2 and 8.5.[4]
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.[4]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]
-
Reaction Initiation: Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[4]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. Optimal incubation time may need to be determined empirically.[4]
-
Purification: Remove unreacted this compound and byproducts by dialysis or gel filtration.
Protocol for Assessing NHS Ester Stability (Hydrolysis)
This protocol allows for a qualitative or semi-quantitative assessment of the stability and reactivity of the this compound by measuring the release of N-hydroxysuccinimide upon base-catalyzed hydrolysis.[7][10]
Workflow for assessing the stability of an NHS ester.
Methodology:
-
Reagent Preparation:
-
Weigh 1-2 mg of the this compound into a tube.
-
Prepare an amine-free buffer (e.g., phosphate buffer, pH 7-8).
-
Prepare a 0.5-1.0 N NaOH solution.[7]
-
-
Initial Absorbance Measurement:
-
Dissolve the NHS ester in 2 mL of the buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF (e.g., 250 µL) and then add the buffer.
-
Prepare a control tube with the same buffer (and organic solvent if used).
-
Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with additional buffer until it is below 1.0.[7]
-
-
Base Hydrolysis and Final Absorbance Measurement:
-
Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution from the previous step.
-
Vortex for 30 seconds.
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[7]
-
-
Interpretation:
-
An increase in absorbance after the addition of NaOH indicates the release of NHS, confirming that the reagent was active.
-
If there is no significant increase in absorbance, the NHS ester has likely already hydrolyzed and is inactive.
-
Signaling Pathways and Logical Relationships
The primary reaction of this compound is its conjugation to primary amines, which competes with its hydrolysis.
Competing reaction pathways for this compound.
This guide provides a foundational understanding of the solubility and stability of this compound. For optimal results, it is always recommended to perform small-scale pilot experiments to determine the ideal conditions for your specific application.
References
- 1. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to Boc-NH-PEG3-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate crosslinker is paramount. This guide provides a comprehensive overview of Boc-NH-PEG3-NHS ester, a versatile heterobifunctional crosslinker, designed to facilitate the seamless conjugation of molecules to primary amines.
Introduction to this compound
This compound is a chemical tool that incorporates a polyethylene (B3416737) glycol (PEG) spacer, an N-hydroxysuccinimide (NHS) ester, and a tert-butyloxycarbonyl (Boc) protected amine.[][2] The NHS ester provides reactivity towards primary amine groups, while the Boc group offers a protective element that can be removed under acidic conditions to reveal a free amine for subsequent conjugation steps.[3][4] The PEG3 spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.[2][5] This combination of features makes it a valuable reagent in various applications, including the synthesis of antibody-drug conjugates (ADCs), PROTACs, and the modification of proteins and peptides.[6][7][8]
Physicochemical Properties and Handling
Proper storage and handling are crucial for maintaining the reactivity of this compound. The compound is sensitive to moisture and should be stored in a desiccated environment at -20°C for long-term stability.[6][9] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[9]
| Property | Value | Citation(s) |
| Molecular Weight | 418.44 g/mol | [6][10] |
| Molecular Formula | C18H30N2O9 | [6][10] |
| Appearance | Liquid or solid | [6] |
| Solubility | Soluble in DMSO, DMF, DCM | [2][9] |
| Storage Conditions | -20°C, desiccated | [6][9] |
| Stock Solution | Prepare fresh in anhydrous DMSO or DMF immediately before use. | [9] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [6] |
Mechanism of Action: The Chemistry of Conjugation
The core reaction of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[][12] This reaction is highly selective for primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[][13]
The reaction is pH-dependent, with an optimal range of 7.2 to 8.5.[9][] At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[9]
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of proteins and other amine-containing molecules with this compound. Optimization may be required for specific applications.
General Protein Labeling Protocol
This protocol outlines the fundamental steps for conjugating this compound to a protein.
-
Buffer Preparation : Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) with 0.15 M NaCl, at a pH between 7.2 and 8.5.[9] Buffers containing primary amines like Tris must be avoided as they will compete with the target molecule for the NHS ester.[9]
-
Protein Solution Preparation : Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9][14] If the protein is in an incompatible buffer, perform a buffer exchange using methods like dialysis or gel filtration.[9]
-
NHS Ester Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[9]
-
Reaction Initiation : Add a 10- to 50-fold molar excess of the NHS ester solution to the protein solution.[9] The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.[9]
-
Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2 to 4 hours at 4°C.[9]
-
Quenching : Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes.[9]
-
Purification : Remove unreacted NHS ester and byproducts by desalting, dialysis, or size-exclusion chromatography.[9]
Boc Deprotection Protocol
The Boc protecting group can be removed to expose a primary amine for further conjugation.
-
Reaction Setup : Dissolve the Boc-protected conjugate in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Deprotection : Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).[15]
-
Incubation : Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Workup : Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual acid.[7] The deprotected product can often be used directly in the next step.
The Advantage of the PEG Spacer
The inclusion of a PEG spacer in the crosslinker provides several key benefits in bioconjugation.[16][17]
These properties are particularly advantageous in drug delivery applications, where PEGylation can lead to longer circulation times and improved therapeutic efficacy.[18][19]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution | Citation(s) |
| Low or No Conjugation | Hydrolysis of NHS ester due to moisture. | Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous solvent immediately before use. | [9] |
| Incorrect buffer pH. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. | [9] | |
| Presence of primary amines in the buffer. | Use an amine-free buffer. If necessary, perform a buffer exchange. | [9] | |
| Insufficient molar excess of NHS ester. | Increase the molar ratio of NHS ester to the target molecule, especially for dilute protein solutions. | [9] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. | [9] |
| The resulting conjugate is less soluble. | The PEG spacer in this compound helps to mitigate this, but for very hydrophobic molecules, further optimization may be needed. | [9] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas:
-
PROTACs (PROteolysis TArgeting Chimeras) : This linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[6][8]
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[7]
-
Peptide and Protein Modification : It allows for the introduction of a PEG spacer and a protected amine for further functionalization, improving the pharmacokinetic properties of therapeutic proteins and peptides.[18][20]
-
Surface Modification : The NHS ester can react with amine-functionalized surfaces to attach a PEG linker, which can reduce non-specific binding.[19][]
By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their bioconjugation projects.
References
- 2. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 9. benchchem.com [benchchem.com]
- 10. t-Boc-N-amido-PEG3-NHS ester | C18H30N2O9 | CID 134827758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. adcreview.com [adcreview.com]
- 18. purepeg.com [purepeg.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
The Versatility of Boc-NH-PEG3-NHS Ester: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Review of Boc-NH-PEG3-NHS Ester and Its Applications in Advanced Bioconjugation and Drug Development
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications and methodologies surrounding the use of this compound. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation, enabling the precise linkage of molecules for targeted therapeutics and advanced diagnostics.
Introduction to this compound
This compound is a versatile chemical tool characterized by three key components: a Boc (tert-butyloxycarbonyl) protected amine, a triethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture provides a strategic advantage in multi-step bioconjugation processes. The Boc group offers a stable protecting group for the primary amine, which can be selectively removed under acidic conditions, while the NHS ester provides a highly efficient means of conjugating the linker to primary amines on proteins, antibodies, or other biomolecules. The hydrophilic PEG3 spacer enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Core Applications of this compound
The unique properties of this compound make it a valuable reagent in a multitude of advanced applications, including the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles for targeted drug delivery.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs represent a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. This compound can be employed to conjugate cytotoxic drugs to an antibody. The NHS ester reacts with lysine (B10760008) residues on the antibody, while the Boc-protected amine can be deprotected to allow for the attachment of a drug molecule, often through another linker. The PEG3 spacer can improve the pharmacokinetic properties of the resulting ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound is an ideal linker for synthesizing PROTACs. It can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The controlled, stepwise conjugation facilitated by the Boc and NHS functionalities is crucial for the successful synthesis of these complex molecules.
Nanoparticle Functionalization
The surface modification of nanoparticles is essential for their application in targeted drug delivery and medical imaging. This compound can be used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles. The NHS ester can react with amine groups on the nanoparticle surface, and the deprotected amine can then be used to conjugate the targeting moiety. The PEG spacer helps to create a hydrophilic shell around the nanoparticle, which can improve its stability and biocompatibility, and reduce non-specific uptake by the reticuloendothelial system.
Quantitative Data on Applications
The following tables summarize representative quantitative data for the applications of PEGylated NHS esters in bioconjugation. Due to the limited availability of peer-reviewed studies with quantitative data for this specific linker, the following data is illustrative and compiled from technical notes and studies on structurally similar linkers.
Table 1: Representative Data for Antibody-Drug Conjugate (ADC) Characterization
| Parameter | Value | Analytical Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry |
| Conjugation Efficiency | > 90% | SDS-PAGE / UV-Vis Spectroscopy |
| Purity of Conjugate | > 95% | Size Exclusion Chromatography (SEC-HPLC) |
| Monomer Content | > 98% | SEC-HPLC |
Table 2: Representative Data for PROTAC Performance
| Parameter | Value | Analytical Method |
| DC50 (Degradation Concentration 50%) | 10 - 100 nM | Western Blot / In-Cell ELISA |
| Dmax (Maximum Degradation) | > 90% | Western Blot / In-Cell ELISA |
| Ternary Complex Formation (KD) | 50 - 500 nM | Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) |
| Cellular Permeability (Papp) | 1 - 5 x 10-6 cm/s | PAMPA Assay |
Table 3: Representative Data for Nanoparticle Functionalization
| Parameter | Before Functionalization | After Functionalization | Analytical Method |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | DLS |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 4 | Electrophoretic Light Scattering (ELS) |
| Ligand Conjugation Efficiency | - | 70 - 85% | UV-Vis Spectroscopy / Fluorescence Assay |
Detailed Experimental Protocols
Boc Deprotection of this compound
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (NH₂-PEG3-NHS ester) can be used directly as a TFA salt or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Conjugation of Deprotected Linker to a Protein
Objective: To conjugate the amine-reactive NHS ester of the linker to primary amines on a protein.
Materials:
-
Deprotected NH₂-PEG3-NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.
-
Dissolve the deprotected NH₂-PEG3-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the protein conjugate using size exclusion chromatography to remove excess linker and other small molecules.
-
Characterize the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry to determine the degree of labeling and purity.
Mandatory Visualizations
Caption: Experimental workflow for the bioconjugation of a protein using this compound.
The Strategic Role of the Boc Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its ability to temporarily shield amine functionalities from unwanted reactions, its stability under a broad range of conditions, and its facile removal under specific, mild acidic conditions. This technical guide provides a comprehensive overview of the Boc group's core principles, applications, and the practical considerations for its use in a laboratory setting.
The Core Principle: Mechanism of Action
The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a process often referred to as Boc protection.[1][2] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This nucleophilic acyl substitution reaction forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the neutral and volatile byproducts, tert-butanol (B103910) and carbon dioxide, driving the reaction to completion.[3]
The removal of the Boc group, or deprotection, is achieved under acidic conditions.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine.[4] The generation of gaseous byproducts, isobutene (from the deprotonation of the tert-butyl cation) and carbon dioxide, makes the deprotection process effectively irreversible.[4]
Quantitative Data on Boc Group Stability and Reactivity
The stability and reactivity of the Boc group are critical parameters in synthetic planning. The following tables summarize key quantitative data related to Boc protection and deprotection reactions.
Table 1: Conditions for N-Boc Protection of Various Amines
| Amine Type | Reagents and Conditions | Typical Reaction Time | Typical Yield | Reference(s) |
| Primary Aliphatic Amines | (Boc)₂O (1.1 eq.), THF, rt | 1 - 6 hours | >95% | [5] |
| (Boc)₂O (1.0 eq.), Water/Acetone, rt | 8 - 12 minutes | 90-98% | [6] | |
| Aromatic Amines (Anilines) | (Boc)₂O (3.0 eq.), DMAP (0.1 eq.), THF, rt, then TFA (1.5 eq.) | 12 - 24 hours | 70-95% | [7] |
| (Boc)₂O (1.0 eq.), Amberlyst-15, solvent-free, rt | < 3 minutes | 95-99% | [8] | |
| Hindered/Electron-Deficient Amines | (Boc)₂O (5.0 eq.), DMAP (2.0 eq.), NaI (1.0 eq.), THF, rt | 10 seconds | >98% | [9] |
| Secondary Aliphatic Amines | (Boc)₂O (1.2 eq.), NaBH(OAc)₃ (2.0 eq.), Et₃N (2.5 eq.), CH₂Cl₂, rt | 4 hours | 80-90% | [10] |
Table 2: Conditions for N-Boc Deprotection
| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | Common for solid-phase peptide synthesis (SPPS). | [11] |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | 10 min - 2 hours | Often provides the amine as the hydrochloride salt. | [2][12] |
| Phosphoric Acid (H₃PO₄) | Water | Reflux | 1 - 4 hours | An environmentally benign alternative. | [13] |
| Thermal (Solvent-free or High-Boiling Solvent) | TFE, MeOH, or neat | 150 - 270 °C | 30 min - 1 hour | Useful for substrates sensitive to strong acids. | [14][15] |
Table 3: Comparative Thermal Deprotection Efficiency of N-Boc Amines
| Substrate Type | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |
| N-Boc Imidazole | TFE | 150 | 60 | 98 | [14] |
| N-Boc Indole (B1671886) | TFE | 150 | 60 | 98 | [14] |
| N-Boc Aniline | TFE | 240 | 30 | 93 | [14] |
| N-Boc Phenethylamine (Primary Alkyl) | TFE | 150 | 60 | 27 | [14] |
| N-Boc Methyl-phenethylamine (Secondary Alkyl) | TFE | 150 | 60 | 35 | [14] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Aliphatic Amine
Materials:
-
Primary aliphatic amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.)
-
Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
Procedure:
-
Dissolve the primary aliphatic amine in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add di-tert-butyl dicarbonate to the solution at room temperature.
-
Stir the reaction mixture for 1-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.[5]
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic acid (TFA) (1 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected amine.[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Mechanism of Amine Protection using Boc Anhydride.
Mechanism of Boc Deprotection under Acidic Conditions.
General Experimental Workflow for Boc Protection.
Logical Workflow for Employing Orthogonal Protection Strategies.
Potential Side Reactions and Mitigation Strategies
While the Boc protecting group is robust, there are potential side reactions that researchers should be aware of.
-
Alkylation during Deprotection: The tert-butyl cation generated during acidic deprotection is a potent electrophile and can alkylate nucleophilic residues in the substrate, such as the indole ring of tryptophan or the sulfur atom of methionine.[16][17] This can be mitigated by the addition of "scavengers" to the deprotection cocktail. Common scavengers include anisole, thioanisole, or triisopropylsilane (B1312306) (TIS), which act as sacrificial nucleophiles to trap the tert-butyl cation.[17]
-
Diketopiperazine Formation: In peptide synthesis, particularly when proline or glycine (B1666218) is in the C-terminal or penultimate position, the deprotected N-terminal amine can undergo intramolecular cyclization to form a stable six-membered diketopiperazine, leading to cleavage of the dipeptide from the resin.[18][19][20] This can be minimized by immediate coupling of the next amino acid after deprotection.
-
Incomplete Protection/Deprotection: As with any chemical reaction, incomplete conversion can occur. Careful monitoring by TLC or LC-MS is crucial to ensure the reaction has gone to completion. For sterically hindered or electron-deficient amines, more forcing conditions or catalytic additives may be necessary for complete protection.[7][9]
Orthogonal Protection Strategies
A key advantage of the Boc group is its role in orthogonal protection strategies, where multiple protecting groups with different chemical labilities are used to selectively unmask specific functional groups.[21]
-
Boc/Fmoc Strategy: This is the most common orthogonal strategy in solid-phase peptide synthesis.[3] The Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine). This allows for the selective deprotection of either the N-terminus (protected with Fmoc) for chain elongation or a side chain (protected with Boc) for modification.
-
Boc/Cbz Strategy: The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group. It is stable to the acidic conditions used for Boc deprotection but can be removed by catalytic hydrogenation.[22] This orthogonality allows for selective deprotection in the presence of a Boc group.
Conclusion
The Boc protecting group remains an indispensable tool for chemists in research and drug development. Its predictable reactivity, stability under a wide range of conditions, and facile removal make it a versatile choice for the protection of amines. A thorough understanding of its mechanism of action, quantitative reactivity data, potential side reactions, and its application in orthogonal protection schemes, as outlined in this guide, is essential for its effective and strategic implementation in the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. mcours.net [mcours.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 19. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Protective Groups [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
The Critical Role of the PEG3 Spacer in Enhancing Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that profoundly influences the developability, formulation, and efficacy of therapeutic molecules and research compounds. Poor aqueous solubility can lead to challenges in handling, formulation, and bioavailability, often hindering the progression of promising candidates. The incorporation of hydrophilic spacers is a widely adopted strategy to mitigate these issues. Among these, the short, discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the tri-ethylene glycol (PEG3) moiety, has emerged as a valuable tool in medicinal chemistry and bioconjugation. This technical guide provides an in-depth exploration of the importance of the PEG3 spacer in enhancing solubility, supported by experimental protocols and data.
Introduction: The Solubility Challenge
In drug discovery and development, a significant portion of new chemical entities exhibit poor aqueous solubility. This can be attributed to various factors, including high lipophilicity, molecular weight, and crystalline structure. Poor solubility can lead to a cascade of undesirable consequences, such as:
-
Reduced Bioavailability: Insoluble compounds are poorly absorbed in the gastrointestinal tract, leading to low systemic exposure and diminished therapeutic effect.
-
Formulation Difficulties: Formulating poorly soluble drugs often requires harsh excipients or complex delivery systems, which can introduce toxicity and increase manufacturing costs.
-
Aggregation and Instability: Hydrophobic molecules tend to aggregate in aqueous environments, leading to loss of activity, immunogenicity, and physical instability of the product.[1][2]
-
Challenges in Bioconjugation: In the realm of bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the hydrophobicity of payloads and linkers can lead to aggregation and compromise the integrity and function of the final conjugate.[1][3]
To address these challenges, various solubility-enhancing technologies have been developed. One of the most effective and versatile approaches is the incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation.[4]
The PEG3 Spacer: A Key Player in Solubility Enhancement
While long PEG chains have been traditionally used to improve the pharmacokinetic profiles of biologics, short, discrete PEG spacers like PEG3 have gained prominence for their ability to significantly enhance the solubility of small molecules, peptides, and complex constructs like PROTACs and ADCs, without dramatically increasing the overall molecular weight.[5][6][7]
The PEG3 spacer, composed of three repeating ethylene (B1197577) glycol units, imparts hydrophilicity to the parent molecule through the following mechanisms:
-
Formation of a Hydration Shell: The ether oxygens in the PEG chain are capable of forming hydrogen bonds with water molecules. This creates a localized "hydration shell" around the molecule, effectively increasing its interaction with the aqueous environment and improving its solubility.[8]
-
Disruption of Intermolecular Interactions: The flexible and hydrophilic nature of the PEG3 spacer can disrupt the intermolecular hydrophobic interactions that lead to aggregation and precipitation. By physically separating hydrophobic regions of molecules, the PEG3 spacer prevents the formation of insoluble aggregates.[1]
-
Increased Conformational Flexibility: The inherent flexibility of the PEG chain can prevent the rigid packing of molecules into a crystal lattice, which is often a primary reason for poor solubility.
Quantitative Impact of PEG Spacers on Solubility
While the qualitative benefits of PEG spacers on solubility are well-documented, obtaining direct quantitative comparisons for a specific PEG3 spacer can be challenging. However, studies comparing different linker technologies in PROTACs and other modalities consistently demonstrate the positive impact of incorporating PEG chains.
Table 1: Illustrative Comparison of PROTAC Solubility with Different Linkers
| PROTAC ID | Linker Type | Linker Length | Solubility (µM) |
| PROTAC-A | Alkyl | 8 atoms | < 10 |
| PROTAC-B | PEG3 | 10 atoms | 50 |
| PROTAC-C | PEG6 | 19 atoms | > 200 |
Table 2: Solubility of a Commercial PEG3-containing Linker
| Compound | Solvent System | Solubility |
| m-PEG3-Amine | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (15.32 mM) |
| m-PEG3-Amine | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (15.32 mM) |
| m-PEG3-Amine | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (15.32 mM) |
Data sourced from MedChemExpress product information.[9] This table provides an example of the solubility of a PEG3-containing building block in various formulation vehicles.
Experimental Protocols
Synthesis of a PEG3-Containing PROTAC
This protocol describes a general method for the synthesis of a PROTAC using a PEG3 linker with terminal functional groups for conjugation to a ligand for the protein of interest (POI) and an E3 ligase ligand.
Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional PEG3 linker.
Materials:
-
Amine-functionalized POI ligand
-
Carboxylic acid-functionalized E3 ligase ligand
-
Amine-PEG3-acid linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
Procedure:
-
Activation of E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling to PEG3 Linker:
-
To the activated E3 ligase ligand solution, add the Amine-PEG3-acid linker (1 equivalent).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
-
Purification of the Intermediate:
-
Upon completion, purify the E3-PEG3-acid intermediate by reverse-phase HPLC.
-
-
Activation of the Intermediate:
-
Dissolve the purified E3-PEG3-acid intermediate (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling to POI Ligand:
-
To the activated intermediate solution, add the amine-functionalized POI ligand (1 equivalent).
-
Stir the reaction mixture at room temperature overnight, monitoring the reaction progress by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.[10]
-
PEG Precipitation Assay for Protein Solubility
This protocol outlines a method to determine the relative solubility of a protein by inducing precipitation with polyethylene glycol.[11][12]
Workflow for PEG Precipitation Assay
Caption: A step-by-step workflow for determining the relative solubility of a protein using a PEG precipitation assay.
Materials:
-
Purified protein of interest
-
Polyethylene glycol (e.g., PEG 8000) stock solution (e.g., 40% w/v)
-
Appropriate buffer (e.g., PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 280 nm
-
Centrifuge with a microplate rotor
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL) in the desired buffer.
-
Prepare a series of PEG solutions of decreasing concentrations by diluting the stock solution with the same buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the protein solution to each well.
-
Add an equal volume of the different PEG dilutions to the wells, creating a gradient of PEG concentrations across the plate. Include a control with buffer only (0% PEG).
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-24 hours) to allow for precipitation to reach equilibrium.
-
-
Centrifugation:
-
Centrifuge the microplate at a high speed (e.g., 3000 x g) for 15-30 minutes to pellet the precipitated protein.
-
-
Measurement of Soluble Protein:
-
Carefully transfer a known volume of the supernatant from each well to a new, clean UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of soluble protein in each well using the Beer-Lambert law and the extinction coefficient of the protein.
-
Plot the soluble protein concentration as a function of the PEG concentration.
-
The relative solubility can be expressed as the S½ value, which is the PEG concentration at which 50% of the protein has precipitated.[3][13]
-
Visualization of a Relevant Signaling Pathway: The Role of the PEG3 Gene
Interestingly, the term "PEG3" also refers to a paternally expressed imprinted gene that plays a crucial role in various cellular processes, including the Wnt and TNF-NFκB signaling pathways. While this is distinct from the PEG3 chemical spacer, its name provides a unique opportunity for visualization within this technical guide. The PEG3 gene product has been shown to interact with components of these pathways, influencing cell growth, differentiation, and apoptosis.
Wnt/β-catenin Signaling Pathway with PEG3 Interaction
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory role of the PEG3 gene product on β-catenin.[2][3][13][14][15]
Conclusion
The PEG3 spacer is a powerful tool for medicinal chemists and drug development professionals seeking to improve the solubility and other physicochemical properties of their molecules of interest. Its hydrophilic and flexible nature effectively mitigates issues of poor aqueous solubility, aggregation, and formulation challenges. While direct quantitative data for the PEG3 spacer can be elusive in the literature, the overarching evidence from the study of PEGylated molecules, including ADCs and PROTACs, strongly supports its utility. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of PEG3-containing compounds. As the demand for more "drug-like" properties in complex therapeutic modalities continues to grow, the strategic incorporation of short, discrete PEG spacers like PEG3 will undoubtedly remain a cornerstone of modern drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 14. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Boc-NH-PEG3-NHS Ester: A Versatile Linker for Bioconjugation and PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols for Boc-NH-PEG3-NHS ester, a versatile heterobifunctional linker. This guide is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug discovery, and the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a chemical tool widely used in biomedical research to connect molecules of interest. It features a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides flexibility to the linked molecules. One end of the linker has a Boc-protected amine, which offers a stable, yet easily removable, protecting group for controlled, stepwise chemical reactions. The other end contains an N-hydroxysuccinimide (NHS) ester, a highly reactive group that readily forms stable amide bonds with primary amines on proteins and other biomolecules.
| Property | Value | Source(s) |
| CAS Number | 2250216-93-2 | [1][2][3] |
| Molecular Weight | 418.44 g/mol | [1][4] |
| Molecular Formula | C₁₈H₃₀N₂O₉ | [1][2][3] |
| Appearance | Liquid or Solid | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, protected from moisture | [2] |
Applications in Targeted Protein Degradation (PROTACs)
This compound is a key building block in the synthesis of PROTACs. PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The PEG linker in this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase together, leading to the ubiquitination and subsequent degradation of the target protein.
PROTAC Experimental Workflow
The development and evaluation of a PROTAC involves a multi-step process, from initial design and synthesis to cellular and in vivo testing.
Signaling Pathway: PROTAC-Mediated Degradation of BCR-ABL
A key target for PROTAC-based therapies is the BCR-ABL fusion protein, the causative agent in Chronic Myeloid Leukemia (CML). A PROTAC can be designed to specifically bind to BCR-ABL and an E3 ligase, leading to the degradation of the oncoprotein and the inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: Synthesis of a Dasatinib-PEG3-Pomalidomide PROTAC
This protocol outlines the synthesis of a PROTAC targeting the BCR-ABL kinase using dasatinib (B193332) as the target ligand and pomalidomide (B1683931) as the E3 ligase ligand, connected by a PEG3 linker derived from this compound.
Materials:
-
This compound
-
Dasatinib
-
Pomalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
Step 1: Synthesis of Boc-NH-PEG3-Dasatinib
-
Dissolve Dasatinib (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the Dasatinib solution while stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-NH-PEG3-Dasatinib.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-NH-PEG3-Dasatinib from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine (H2N-PEG3-Dasatinib) is used directly in the next step.
Step 3: Coupling with Pomalidomide
-
In a separate flask, dissolve Pomalidomide (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes to activate the pomalidomide.
-
Dissolve the H2N-PEG3-Dasatinib from Step 2 in anhydrous DMF.
-
Add the H2N-PEG3-Dasatinib solution to the activated pomalidomide solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Conjugation of this compound to a Model Protein (BSA)
This protocol describes the conjugation of this compound to bovine serum albumin (BSA) as a model protein.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Preparation of Reagents
-
Prepare a 10 mg/mL solution of BSA in amine-free buffer. If the BSA is in a buffer containing primary amines (like Tris), perform a buffer exchange into the amine-free buffer using a desalting column.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
Step 2: Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the this compound solution to the BSA solution. The volume of DMSO should not exceed 10% of the total reaction volume.
-
Gently mix the reaction solution by inverting the tube or by slow vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
Step 3: Purification of the Conjugate
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified BSA-PEG3-NH-Boc conjugate.
Step 4: Characterization (Optional)
-
Determine the protein concentration of the purified conjugate using a BCA protein assay.
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight compared to unconjugated BSA.
-
The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a method to assess the efficacy of a synthesized PROTAC in degrading a target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein (e.g., K562 cells for BCR-ABL)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
Step 1: Cell Treatment
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific time period (e.g., 24 hours). Include a vehicle-only control (DMSO).
Step 2: Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Incubate the lysates on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
Step 3: SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with the primary antibody for the loading control to ensure equal protein loading across all lanes.
Step 4: Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
The DC50 value (the concentration at which 50% of the target protein is degraded) can be calculated from the dose-response curve.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Boc-NH-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Boc-NH-PEG3-NHS ester in protein labeling. This heterobifunctional crosslinker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and stability of the resulting conjugate, and a Boc-protected amine, allowing for further functionalization after deprotection. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on proteins to form stable amide bonds.
Introduction to this compound
This compound is a versatile tool in bioconjugation, enabling the modification of proteins with a PEG linker. The key features of this reagent include:
-
Amine Reactivity : The NHS ester moiety specifically reacts with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, under physiological to slightly alkaline conditions (pH 7.2-8.5).[1]
-
PEG Spacer : The short, hydrophilic PEG3 spacer can increase the solubility and reduce the immunogenicity of the labeled protein.[2][3][]
-
Boc Protection : The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which can be deprotected under mildly acidic conditions to allow for subsequent conjugation steps, making it suitable for creating more complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs.[3][][5][6][7][8]
The reaction between the NHS ester and a primary amine on a protein results in a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.[1]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 8. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Bioconjugation with Boc-NH-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of molecules using Boc-NH-PEG3-NHS ester, a heterobifunctional linker. These protocols are designed to facilitate the reproducible and efficient coupling of this reagent to primary amine-containing molecules such as proteins, peptides, and antibodies.
Introduction
This compound is a versatile crosslinking reagent characterized by a terminal N-hydroxysuccinimide (NHS) ester and a Boc-protected amine, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent bond formation with primary amines, while the Boc protecting group allows for subsequent deprotection to reveal a primary amine for further conjugation. The PEG spacer enhances the solubility and hydrophilicity of the resulting conjugate. This reagent is widely used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Serves as a linker to attach cytotoxic drugs to antibodies.
-
PROTAC Synthesis: Used to connect a target protein ligand to an E3 ligase ligand.
-
Peptide Modification: Enables the creation of branched peptide structures.
-
Surface Functionalization: Modifies surfaces to introduce reactive groups.
Quantitative Data Summary
The following tables provide typical reaction parameters and expected outcomes for a standard bioconjugation experiment.
Table 1: Recommended Reagents and Reaction Conditions for a Typical Antibody Conjugation
| Parameter | Value |
| Antibody Concentration | 5 mg/mL in PBS, pH 7.4 |
| Linker-Payload Molar Excess | 5-10 fold |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 |
Table 2: Characterization of a Model Antibody-Linker-Drug Conjugate
| Analytical Method | Expected Result |
| SDS-PAGE | Shift in molecular weight corresponding to the addition of the linker-drug. |
| SEC-HPLC Purity | >95% |
| Average Drug-to-Antibody Ratio (DAR) by Mass Spectrometry | 3.8 |
| Aggregation by SEC | <2% |
Experimental Protocols
Protocol 1: General NHS Ester Bioconjugation
This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5; PBS, HEPES, or borate (B1201080) buffers are also compatible).
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., desalting column, dialysis cassettes, size-exclusion chromatography).
Procedure:
-
Buffer Preparation: Prepare an amine-free reaction buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Initiation: Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent reactions.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.
-
The resulting deprotected linker can be used directly or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
Visualizations
Caption: Experimental workflow for NHS ester bioconjugation.
Caption: Reaction mechanism of NHS ester with a primary amine.
Troubleshooting
Table 3: Common Problems and Solutions in Bioconjugation
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester | Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, |
Application Notes and Protocols for Surface Modification using Boc-NH-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-NH-PEG3-NHS ester for the surface modification of various materials. This versatile linker enables the introduction of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group, which can be used for the subsequent immobilization of biomolecules. The protocols outlined below cover the functionalization of common substrates, characterization of the modified surfaces, and applications in reducing non-specific protein adsorption and creating bioactive interfaces.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a short PEG chain that enhances hydrophilicity.[] One terminus is an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on a substrate to form stable amide bonds.[] The other end is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under mild acidic conditions to expose the amine for further conjugation.[3][4] This molecule is particularly useful in the development of biosensors, drug delivery systems, and materials for tissue engineering.[][6]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C18H30N2O9 | [7] |
| Molecular Weight | 418.44 g/mol | [6] |
| Appearance | Colorless to light yellow liquid/oil | [6] |
| Solubility | Soluble in DMSO, DMF, DCM | [4][] |
| Storage | -20°C, desiccated | [6] |
Experimental Protocols
General Considerations for NHS Ester Reactions
Successful surface modification with NHS esters requires careful attention to reaction conditions to maximize coupling efficiency and minimize hydrolysis of the NHS ester.
-
pH: The reaction between an NHS ester and a primary amine is optimal in the pH range of 7.2 to 8.5.[9]
-
Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer. Buffers containing primary amines, like Tris, will compete with the target surface for reaction with the NHS ester.[9]
-
Solvent: this compound is not readily soluble in aqueous buffers and should be first dissolved in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid potential denaturation of proteins if they are present.[9]
-
Moisture: NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9]
Protocol for Surface Modification of Amine-Functionalized Silica (B1680970) or Glass
This protocol describes the immobilization of this compound onto a silica or glass surface that has been pre-treated to expose primary amine groups (e.g., through aminosilanization with APTES).
Materials:
-
Amine-functionalized silica or glass substrate
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Washing Buffer: PBS, pH 7.4
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Place the amine-functionalized substrate in a suitable reaction vessel. Add the Reaction Buffer to cover the surface.
-
Initiate Reaction: Add the this compound solution to the reaction buffer to achieve a final concentration of 1 mg/mL. Ensure thorough mixing.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
Washing: After incubation, remove the reaction solution and wash the substrate thoroughly by sonicating for 5 minutes in DI water, followed by rinsing with PBS and then DI water.
-
Drying: Dry the modified substrate under a stream of nitrogen gas.
-
Storage: Store the functionalized surface in a desiccator at 4°C.
Protocol for Boc Deprotection on the Modified Surface
This step exposes the terminal amine group for subsequent conjugation.
Materials:
-
Boc-protected, PEGylated substrate
-
Deprotection Solution: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
-
DCM
-
Neutralization Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
DI water
-
Nitrogen gas stream
Procedure:
-
Deprotection: Immerse the substrate in the Deprotection Solution for 30 minutes at room temperature.
-
Washing: Remove the substrate from the Deprotection Solution and wash extensively with DCM, followed by the Neutralization Buffer, and finally with DI water.
-
Drying: Dry the amine-terminated surface under a stream of nitrogen gas. The surface is now ready for conjugation with NHS esters, aldehydes, or other amine-reactive molecules.
Surface Characterization
Contact Angle Goniometry
This technique measures the hydrophilicity of the surface. A decrease in the water contact angle after PEGylation indicates a more hydrophilic surface.
| Surface | Expected Water Contact Angle (°) |
| Unmodified Silica | 20 - 30 |
| Amine-Functionalized Silica | 40 - 50 |
| Boc-NH-PEG3 Modified Silica | 55 - 65 |
| Amine-Terminated PEG3 Surface (after Boc deprotection) | 45 - 55 |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides the elemental composition of the surface, confirming the presence of the linker.
| Surface | Expected Elemental Composition (%) |
| C 1s | |
| Amine-Functionalized Silica | 15 |
| Boc-NH-PEG3 Modified Silica | 50 |
An increase in the C 1s and a decrease in the Si 2p signal are indicative of the organic linker covering the silica substrate.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D can be used to monitor the immobilization process in real-time and to study subsequent protein adsorption. A successful PEGylation will result in a decrease in frequency (mass uptake). When exposed to a protein solution (e.g., Fibrinogen or Lysozyme), a well-passivated surface will show a minimal frequency shift, indicating low protein adsorption.
| Step | Expected Frequency Change (Δf) | Expected Dissipation Change (ΔD) |
| This compound Immobilization | -10 to -20 Hz | < 2 x 10⁻⁶ |
| Protein Adsorption on PEGylated Surface | -2 to -5 Hz | < 1 x 10⁻⁶ |
| Protein Adsorption on Unmodified Surface | -20 to -50 Hz | > 5 x 10⁻⁶ |
Visualizing the Workflow and Applications
Workflow for Surface Modification and Protein Immobilization
Caption: Workflow for creating a bioactive surface.
Mechanism of Protein Resistance
Caption: PEG layers create a hydration barrier.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Hydrolysis of NHS ester | Ensure anhydrous conditions for dissolving the reagent. Prepare the solution immediately before use. |
| Incorrect pH of reaction buffer | Verify the pH is between 7.2 and 8.5. | |
| Presence of amine-containing buffers | Use an amine-free buffer like PBS or borate buffer. | |
| High Non-Specific Protein Binding | Incomplete surface coverage with PEG | Increase the concentration of this compound or the reaction time. |
| Incomplete Boc deprotection | Extend the deprotection time or use fresh TFA solution. | |
| Inconsistent Results | Surface contamination | Ensure thorough cleaning of the substrate before functionalization. |
| Reagent degradation | Store this compound under desiccated conditions at -20°C. |
References
- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 4. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-N-amido-PEG3-NHS ester | C18H30N2O9 | CID 134827758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-NH-PEG3-NHS Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-NH-PEG3-NHS ester in peptide synthesis. This heterobifunctional linker, featuring a Boc-protected amine and an amine-reactive NHS ester connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile tool for peptide modification, enhancing solubility, and enabling the creation of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a valuable reagent in bioconjugation chemistry. Its key features include:
-
Boc Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine protection that can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation steps.
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines (N-terminus and lysine (B10760008) side chains) on peptides in a pH-dependent manner to form stable amide bonds.[]
-
PEG3 Spacer: The hydrophilic three-unit polyethylene glycol spacer enhances the aqueous solubility and bioavailability of the modified peptide.[] It also provides a flexible linker, which can be crucial for maintaining the biological activity of the conjugated peptide.
The strategic use of this linker allows for a modular and flexible approach to synthesizing complex peptide constructs.
Key Applications in Peptide Synthesis
The unique structure of this compound lends itself to several key applications in peptide research and drug development:
-
Site-Specific Peptide PEGylation: By reacting the NHS ester with a primary amine on a peptide, a PEG chain can be introduced to improve pharmacokinetic properties. The Boc-protected amine can then be deprotected for further functionalization.
-
Synthesis of Branched Peptides: The linker can serve as a scaffold for creating branched peptide structures.
-
Development of PROTACs: In PROTAC synthesis, the NHS ester can be used to attach the linker to a ligand for the target protein, and after deprotection of the Boc group, the revealed amine can be conjugated to an E3 ligase ligand.[3][4]
-
Formation of Antibody-Drug Conjugates (ADCs): The linker can be used to conjugate a peptide-based therapeutic to an antibody.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the use of this compound in peptide synthesis. Please note that optimal conditions may vary depending on the specific peptide sequence and desired product.
Table 1: Typical Reaction Conditions for Peptide Conjugation with this compound
| Parameter | Condition | Notes |
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (Peptide:Linker) | 1:1.2 to 1:5 | A slight excess of the linker is recommended to drive the reaction to completion. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer | Amine-free buffers are crucial to avoid competing reactions.[5] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[5] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive peptides. |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress by LC-MS.[5] |
| Quenching Reagent | 1 M Tris-HCl or Glycine (pH 8.0) | To consume any unreacted NHS ester.[5] |
Table 2: Representative Yields and Purity for N-Terminal vs. Lysine Side-Chain PEGylation
| Target Site | Molar Ratio (Peptide:Linker) | Reaction Time (hours) | Crude Yield (%) | Purity after HPLC (%) |
| N-Terminus (pH 7.2) | 1:1.5 | 2 | ~75% | >95% |
| Lysine Side-Chain (pH 8.5) | 1:3 | 1 | ~85% | >95% |
| Multiple Lysines (pH 8.5) | 1:5 | 1.5 | ~90% (total PEGylated) | Variable (separation of species can be challenging) |
Experimental Protocols
Protocol 1: General Procedure for Peptide Conjugation with this compound
This protocol describes the conjugation of the NHS ester end of the linker to a primary amine on a peptide.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine).
-
This compound.
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., Reverse-Phase HPLC).
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the dissolved linker to the peptide solution with gentle vortexing.
-
Incubation: Allow the reaction to proceed for 30 minutes to 4 hours at room temperature. The optimal reaction time should be determined by monitoring the reaction progress using LC-MS.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting Boc-protected PEGylated peptide using Reverse-Phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and analytical HPLC.
Protocol 2: Boc Deprotection of the PEGylated Peptide
This protocol describes the removal of the Boc protecting group to reveal a primary amine for further conjugation.
Materials:
-
Boc-protected PEGylated peptide.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Diisopropylethylamine (DIEA) for neutralization.
-
Purification system (e.g., Reverse-Phase HPLC).
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected PEGylated peptide in DCM.
-
Deprotection: Add an equal volume of TFA to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Neutralization (Optional): If the TFA salt is not desired for the next step, dissolve the residue in a minimal amount of DMF and neutralize with DIEA.
-
Purification: Purify the deprotected PEGylated peptide by Reverse-Phase HPLC.
-
Characterization: Confirm the successful deprotection and purity of the final product by LC-MS.
Visualizations
Diagram 1: Experimental Workflow for Peptide PEGylation
Caption: Workflow for peptide modification with this compound.
Diagram 2: Logical Relationship in PROTAC Synthesis
Caption: Modular synthesis of a PROTAC using this compound.
References
Step-by-Step Guide for Boc-NH-PEG3-NHS Ester Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This reagent features a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester provides a means for covalent linkage to primary amines on proteins and other biomolecules.[] The Boc protecting group allows for orthogonal conjugation strategies. This document provides detailed protocols and application notes for the successful use of this compound in common laboratory applications.
Chemical Properties and Storage
-
Molecular Formula: C18H30N2O9[4]
-
Molecular Weight: 418.44 g/mol [1]
-
Solubility: Soluble in organic solvents such as DMSO and DMF.[5]
-
Storage: this compound is moisture-sensitive.[5] It should be stored at -20°C in a desiccated environment.[5] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[5] Stock solutions in anhydrous solvents can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is highly recommended to prepare fresh solutions immediately before each use.[5]
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[5]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column, dialysis cassettes, or size-exclusion chromatography setup)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[5]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the protein solution. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10% to avoid protein denaturation.[5]
-
Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or 2 to 4 hours at 4°C.[5]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5]
-
-
Characterization of the Conjugate:
-
The purified conjugate can be characterized by methods such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity). The degree of labeling can be determined using spectrophotometric methods if the linker or a subsequently attached molecule has a chromophore.[6][7]
-
Data Presentation
Table 1: Representative Reaction Conditions for Protein Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of NHS Ester | 5 - 20 fold | The optimal ratio depends on the protein and desired degree of labeling. |
| Reaction Buffer | Phosphate, Borate (B1201080), Bicarbonate | Must be free of primary amines.[5] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal.[5] |
| Reaction Temperature | 4°C or Room Temperature | Longer incubation times are needed at lower temperatures.[] |
| Reaction Time | 30 min - 4 hours | Dependent on temperature and reactivity of the protein.[][5] |
| Quenching Reagent | 1 M Tris-HCl or Glycine | Added to a final concentration of 20-50 mM.[5] |
Disclaimer: The data in this table is representative of typical NHS ester reactions. Optimal conditions for specific applications should be determined empirically.
Table 2: Troubleshooting Common Issues in this compound Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester | Use fresh, anhydrous DMSO or DMF. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[5] |
| Incorrect buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[5] | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate buffer.[8] | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10%.[5] |
| Reduced solubility of the conjugate | The PEG spacer in this compound generally improves solubility.[5] If precipitation occurs, consider optimizing the degree of labeling. | |
| Inconsistent Results | Instability of the NHS ester | Prepare fresh solutions of the NHS ester for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Visualizations
Reaction Mechanism
The reaction of this compound with a primary amine on a protein proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]
Caption: Reaction of this compound with a primary amine.
Experimental Workflow
The general workflow for protein conjugation with this compound involves preparation of the reactants, the conjugation reaction, quenching, and purification of the final product.
Caption: General workflow for protein conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG3-NHS ester | C18H30N2O9 | CID 134827758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Deprotection of the Boc Group in Boc-NH-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, bioconjugates, and antibody-drug conjugates (ADCs).[1] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[2] Boc-NH-PEG3-NHS ester is a heterobifunctional linker that incorporates a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[3] This linker allows for a sequential conjugation strategy. First, the Boc group is removed to reveal a primary amine, which can then be reacted with another molecule. Subsequently, the NHS ester is available to react with a primary amine on a target molecule, such as a protein or antibody.[3][]
The critical step of Boc deprotection must be performed under conditions that do not compromise the integrity of the moisture-sensitive NHS ester.[5] This document provides detailed protocols and application notes for the efficient and selective deprotection of the Boc group from this compound, ensuring the preservation of the reactive NHS ester for subsequent conjugation reactions.
Chemical Reaction and Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed elimination reaction.[6] Under acidic conditions, the carbonyl oxygen of the carbamate (B1207046) is protonated, initiating the collapse of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the free amine.[7] The tert-butyl cation can further react to form isobutylene.[8]
A common reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[9][10] The reaction is typically rapid and clean, yielding the deprotected amine as a TFA salt.[9]
Key Considerations for Success
-
Anhydrous Conditions: The NHS ester moiety is highly susceptible to hydrolysis in the presence of water.[5][11] Therefore, it is imperative to use anhydrous solvents and reagents throughout the deprotection procedure to maintain the reactivity of the NHS ester for the subsequent conjugation step.
-
Reagent Purity: Use high-purity, anhydrous TFA and DCM to prevent side reactions and ensure complete deprotection.
-
Reaction Monitoring: The progress of the deprotection should be monitored to ensure complete removal of the Boc group. This can be achieved using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy (monitoring the disappearance of the characteristic tert-butyl proton signal around 1.4-1.5 ppm).[12]
-
Handling of the Deprotected Product: The resulting amine-PEG3-NHS ester is typically obtained as a TFA salt.[9] This salt can often be used directly in the next reaction step without neutralization. If neutralization is required, it must be performed with caution, as basic aqueous conditions can lead to rapid hydrolysis of the NHS ester.[13] A non-aqueous base, such as diisopropylethylamine (DIPEA), in an anhydrous organic solvent is a preferable option.
-
Scavengers: The intermediate tert-butyl cation is an electrophile and can potentially alkylate nucleophilic residues on the substrate.[8] While less of a concern for this specific small molecule, for larger, more complex substrates, scavengers like triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture to trap the carbocation.[9]
Data Presentation
The following tables summarize typical reaction conditions and monitoring parameters for the Boc deprotection of this compound.
| Parameter | Condition | Notes |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | A 20-50% solution in DCM is commonly used.[9][14] |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures a homogenous reaction and is compatible with the NHS ester.[9] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature.[9] |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress to determine completion.[9][14] |
| Work-up | In-vacuo removal of solvent and excess TFA | Co-evaporation with toluene (B28343) can aid in removing residual TFA.[9] |
| Analytical Technique | Observation for Reaction Completion |
| TLC | Disappearance of the starting material spot and appearance of a new, more polar spot. |
| LC-MS | Disappearance of the mass peak corresponding to the Boc-protected starting material and appearance of the mass peak for the deprotected product. |
| ¹H NMR | Disappearance of the singlet signal for the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm).[12] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound using TFA/DCM
This protocol describes a standard procedure for the removal of the Boc protecting group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, slowly add an equal volume of TFA to the solution. For example, if you used 1 mL of DCM, add 1 mL of TFA.[14]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[9]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9]
-
TFA Removal (Optional but Recommended): To ensure complete removal of residual TFA, add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[9][14]
-
Product: The resulting product, amine-PEG3-NHS ester as a TFA salt, will be a viscous oil or a solid. It should be stored under an inert atmosphere at -20°C and can often be used directly in the subsequent conjugation step without further purification.[15]
Protocol 2: Neutralization of the TFA Salt (if required)
Caution: This procedure should be performed with care to minimize hydrolysis of the NHS ester.
Materials:
-
Amine-PEG3-NHS ester TFA salt
-
Anhydrous Dichloromethane (DCM) or other suitable anhydrous organic solvent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic organic base
-
Saturated aqueous sodium bicarbonate solution (use with extreme caution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure using an Organic Base (Preferred Method):
-
Dissolve the TFA salt in a minimal amount of anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add 2-3 equivalents of DIPEA.
-
Stir for 15-30 minutes at 0 °C. The neutralized product is now ready for the next step.
Procedure using Aqueous Bicarbonate (Use with Caution):
-
Dissolve the TFA salt in DCM.
-
Wash the organic layer carefully and quickly with a cold, saturated aqueous solution of sodium bicarbonate.[9]
-
Immediately separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and use the solution of the neutralized product immediately. Do not store the product in this form for an extended period.
Visualizations
Caption: Boc deprotection reaction pathway.
Caption: Experimental workflow for Boc deprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
Amine-Reactive Labeling with Boc-NH-PEG3-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG3-NHS ester is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development.[1][2] It features a terminal N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent orthogonal chemistries.[3][] The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[] This reagent is particularly valuable in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6][7]
These application notes provide detailed protocols for the use of this compound in amine-reactive labeling, guidance on experimental design, and expected outcomes.
Chemical Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[][8]
Key Applications
-
PROTAC Synthesis: this compound serves as a versatile linker in the construction of PROTACs. The NHS ester can be conjugated to a ligand for the target protein of interest (POI), and following Boc deprotection, the newly exposed amine can be coupled to a ligand for an E3 ubiquitin ligase.[1][2]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach therapeutic payloads to antibodies. The PEG spacer can help to improve the solubility and pharmacokinetic properties of the resulting ADC.[6][7]
-
Peptide and Protein Modification: Introduction of a PEG linker with a protected amine allows for further functionalization of peptides and proteins, enabling the creation of more complex bioconjugates.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of a protein (e.g., an antibody) with this compound.
Materials:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
Prepare this compound Solution:
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. The optimal molar ratio depends on the protein concentration and the desired degree of labeling (see Table 1 for recommendations).
-
Gently mix the reaction mixture immediately. Ensure the final concentration of the organic solvent is below 10% to avoid protein precipitation.[8]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[6][9]
-
-
Quench Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization and Storage:
-
Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Store the purified conjugate under conditions appropriate for the protein of interest, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
-
Protocol 2: Boc Deprotection of Labeled Biomolecule
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected biomolecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected biomolecule in anhydrous DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by an appropriate method (e.g., LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
For complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The deprotected biomolecule (as a TFA salt) can be used directly or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[7]
Data Presentation
The following tables provide representative data and parameters for a typical bioconjugation experiment using an NHS ester. The optimal conditions for this compound may vary and should be determined empirically.
Table 1: Recommended Molar Excess of NHS Ester for Protein Labeling
| Protein Concentration | Recommended Molar Excess of NHS Ester | Expected Degree of Labeling (DOL) |
| > 5 mg/mL | 10-fold | 3 - 6 |
| 1-5 mg/mL | 20-fold | 2 - 5 |
| < 1 mg/mL | 20 to 50-fold | 1 - 3 |
Note: The Degree of Labeling (DOL) is the average number of linker molecules conjugated to each protein molecule. The actual DOL will depend on the number of available primary amines on the protein surface and the reaction conditions.[9]
Table 2: Characterization of a Model Antibody-Linker Conjugate
| Analytical Method | Expected Result |
| SDS-PAGE | Shift in molecular weight corresponding to the addition of the linker. |
| SEC-HPLC Purity | >95% |
| Average Degree of Labeling (DOL) by Mass Spectrometry | 2 - 4 |
| Aggregation by SEC | < 5% |
Visualizations
Experimental Workflow for Bioconjugation
The general workflow for labeling a biomolecule with this compound, followed by deprotection and subsequent conjugation, is depicted below.
PROTAC-Mediated Degradation of the Androgen Receptor
This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism by which a PROTAC targeting the Androgen Receptor (AR) induces its degradation via the ubiquitin-proteasome system.
Androgen Receptor (AR) Signaling Pathway
The Androgen Receptor (AR) signaling pathway is a critical driver in prostate cancer. PROTACs that target AR for degradation are a promising therapeutic strategy. This diagram outlines the key steps in the AR signaling cascade.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques utilizing heterobifunctional linkers. This powerful strategy enables the covalent linkage of two distinct biomolecules, a critical process in the development of targeted therapeutics, diagnostic agents, and research tools. We will delve into the various types of heterobifunctional linkers, their mechanisms of action, and provide detailed protocols for their application, with a focus on reproducibility and optimization.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the specific and controlled conjugation of two different molecules.[1][2] This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional linkers that have identical reactive groups at each end.[2][3] The versatility of heterobifunctional linkers has made them indispensable in a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces for biosensors, and the study of protein-protein interactions.[1][4]
The general structure of a heterobifunctional linker consists of two distinct reactive moieties connected by a spacer arm. The choice of reactive groups is dictated by the available functional groups on the biomolecules to be conjugated, such as primary amines (-NH2) on lysine (B10760008) residues or the N-terminus, and sulfhydryl groups (-SH) on cysteine residues.[3][5] The spacer arm can be of varying lengths and compositions, influencing the solubility, stability, and steric hindrance of the final conjugate.[6]
Common Classes of Heterobifunctional Linkers
The diverse landscape of bioconjugation demands a variety of linker technologies. Below are some of the most common classes of heterobifunctional linkers:
-
Amine-Reactive and Sulfhydryl-Reactive Linkers: This is the most widely used class of heterobifunctional crosslinkers.[7] One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups.[7][8] This combination allows for a sequential two-step conjugation process, providing excellent control over the reaction.[3]
-
PEGylated Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains into the spacer arm of heterobifunctional linkers offers several advantages.[6][9] PEGylation can enhance the solubility and stability of the resulting bioconjugate, reduce its immunogenicity, and improve its pharmacokinetic profile.[5][6]
-
Click Chemistry Linkers: "Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible.[10] Heterobifunctional linkers incorporating click chemistry functionalities, such as azides and alkynes (e.g., DBCO for copper-free click chemistry), enable highly specific and robust bioconjugation under mild conditions.[4][10]
-
Photoreactive Linkers: These linkers contain a photoreactive group (e.g., aryl azide (B81097) or diazirine) on one end and a more specific reactive group (e.g., NHS ester) on the other.[2][7] The photoreactive group remains inert until activated by UV light, at which point it can non-selectively react with nearby C-H or N-H bonds.[7] This is particularly useful for capturing transient protein-protein interactions or for labeling cell surface proteins.[2][7]
Quantitative Data Summary
The selection of an appropriate heterobifunctional linker is critical for the success of a bioconjugation experiment. The following tables summarize key quantitative data for various linkers to aid in this selection process.
Table 1: Common Heterobifunctional Linkers and Their Properties
| Linker | Reactive Groups | Spacer Arm Length (Å) | Key Features |
| SMCC | NHS ester, Maleimide | 8.3 | Non-cleavable, hydrophobic.[11] |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Water-soluble version of SMCC.[11][12] |
| SM(PEG)n | NHS ester, Maleimide | Variable (n=2, 4, 8, etc.) | Increased hydrophilicity and spacer length.[13] |
| DBCO-PEG4-NHS Ester | NHS ester, DBCO | 17.7 | For copper-free click chemistry.[10] |
| Azido-PEG3-Carboxylic Acid | Carboxylic Acid, Azide | 13.4 | For copper-catalyzed click chemistry.[10] |
| Sulfo-SDA | Sulfo-NHS ester, Diazirine | 4.9 | Photoreactive, water-soluble. |
Table 2: Performance Characteristics of Different Linker Chemistries
| Linker Chemistry | Typical Conjugation Efficiency | Conjugate Stability in Plasma | Key Considerations |
| NHS-Maleimide (e.g., SMCC) | 60-80% | Moderate (thioether bond can undergo retro-Michael addition)[1] | Well-established chemistry, potential for instability. |
| PEGylated NHS-Maleimide | 70-90% | Improved stability and solubility compared to non-PEGylated counterparts. | Can alter pharmacokinetic properties. |
| Copper-Free Click Chemistry (e.g., DBCO) | >90% | High (triazole linkage is very stable) | Bioorthogonal, requires incorporation of azide/alkyne handles. |
| Photoreactive (e.g., Diazirine) | Variable (dependent on UV exposure and proximity) | High (stable C-C or C-N bond formation) | Non-specific insertion, requires UV activation. |
Table 3: Methods for Determining Drug-to-Antibody Ratio (DAR)
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[14] | Average DAR, distribution of drug-loaded species.[14] | Non-denaturing, provides distribution information. | May not be suitable for all ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography and mass determination.[14][15] | Precise mass of ADC, average DAR, drug distribution.[14] | Highly accurate and detailed information. | Requires specialized equipment and expertise. |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths.[14][16] | Average DAR.[14] | Simple, rapid, and widely accessible. | Provides only average DAR, susceptible to interference. |
Experimental Protocols
The following protocols provide detailed methodologies for common bioconjugation experiments using heterobifunctional linkers.
Protocol 1: Antibody-Drug Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a small molecule drug containing a sulfhydryl group to an antibody via its primary amines using the water-soluble heterobifunctional linker, Sulfo-SMCC.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC (e.g., Thermo Scientific Pierce Premium Grade Sulfo-SMCC)[12]
-
Thiol-containing small molecule drug
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
DMSO (for dissolving the drug, if necessary)
-
Purification system (e.g., Size-Exclusion Chromatography or Hydrophobic Interaction Chromatography)
Procedure:
-
Antibody Preparation: a. Dialyze or buffer exchange the antibody into the Conjugation Buffer to remove any amine-containing contaminants. b. Adjust the antibody concentration to 1-10 mg/mL.
-
Activation of Antibody with Sulfo-SMCC: a. Calculate the required amount of Sulfo-SMCC. A 5- to 20-fold molar excess of Sulfo-SMCC to the antibody is typically used.[17] b. Dissolve the Sulfo-SMCC in the Conjugation Buffer immediately before use. c. Add the Sulfo-SMCC solution to the antibody solution and incubate for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess Sulfo-SMCC: a. Immediately after the incubation, remove the unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent quenching of the thiol-containing drug.
-
Conjugation with Thiol-Containing Drug: a. Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) at a known concentration. b. Add the drug solution to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the available maleimide groups is recommended.[1] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: a. To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM. b. Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC to remove unreacted drug, drug-linker species, and any protein aggregates using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[18][19][20]
-
Characterization of the ADC: a. Determine the protein concentration using a standard protein assay (e.g., BCA). b. Determine the Drug-to-Antibody Ratio (DAR) using a suitable method such as HIC, LC-MS, or UV/Vis spectroscopy.[14][15]
Protocol 2: Protein-Protein Crosslinking using a Heterobifunctional Linker
This protocol outlines a general procedure for crosslinking two proteins using a heterobifunctional linker with NHS ester and maleimide reactive groups.
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing sulfhydryl groups or can be modified to contain them)
-
Heterobifunctional linker (e.g., SM(PEG)n)
-
Modification Buffer: PBS, pH 7.4
-
Reducing agent (if needed, e.g., TCEP)
-
Desalting columns
Procedure:
-
Preparation of Proteins: a. Ensure both proteins are in an appropriate buffer (e.g., Modification Buffer) free of interfering substances. b. If Protein 2 does not have free sulfhydryl groups, they can be introduced by reducing existing disulfide bonds with a reducing agent like TCEP, followed by removal of the reducing agent.[1]
-
Activation of Protein 1: a. React Protein 1 with a molar excess of the heterobifunctional linker (e.g., 10- to 50-fold molar excess) for 30-60 minutes at room temperature.[13] b. Remove the excess linker using a desalting column.
-
Crosslinking Reaction: a. Immediately mix the activated Protein 1 with Protein 2. A 1:1 molar ratio is a good starting point, but this may need to be optimized. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Analysis of Crosslinked Product: a. Analyze the reaction mixture by SDS-PAGE to visualize the formation of the crosslinked product (a new band with a higher molecular weight). b. Further purification of the crosslinked product can be performed using size-exclusion chromatography.
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the linker in a bioconjugate by measuring the release of the conjugated molecule in plasma over time.
Materials:
-
Bioconjugate (e.g., ADC)
-
Plasma (human, mouse, or rat)
-
Incubator at 37°C
-
Analytical method to quantify the released molecule (e.g., LC-MS)
Procedure:
-
Incubation: a. Incubate the bioconjugate at a final concentration of approximately 100 µg/mL in plasma at 37°C.[10][21] b. Include a control sample incubated in a buffer (e.g., PBS) to account for non-enzymatic degradation.
-
Time Points: a. Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Processing: a. At each time point, process the plasma samples to precipitate proteins and extract the released molecule.
-
Quantification: a. Quantify the amount of released molecule in each sample using a validated analytical method such as LC-MS.
-
Data Analysis: a. Plot the percentage of released molecule over time to determine the stability of the linker in plasma.
Visualizations
The following diagrams illustrate key concepts and workflows in bioconjugation using heterobifunctional linkers.
Caption: General experimental workflow for a two-step bioconjugation reaction.
Caption: Reaction mechanism of Sulfo-SMCC mediated bioconjugation.
Caption: Decision tree for selecting a heterobifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. idosi.org [idosi.org]
- 6. fgsc.net [fgsc.net]
- 7. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. heterobifunctional pegs [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 19. researchgate.net [researchgate.net]
- 20. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-NH-PEG3-NHS Ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Boc-NH-PEG3-NHS ester to primary amines, helping you optimize your reaction yields and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[1] At pH values below 7, the amine group is protonated and therefore unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
| Buffer Type | Recommendation | Rationale |
| Compatible | Phosphate-buffered saline (PBS), HEPES, Borate (B1201080), Carbonate/Bicarbonate | These buffers are free of primary amines and maintain the optimal pH range for the reaction.[1] |
| Incompatible | Tris, Glycine | These buffers contain primary amines that will compete with the target molecule, reducing conjugation efficiency.[1] |
If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.[1]
Q3: How should I dissolve and handle my this compound?
This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C.[1] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis of the NHS ester.[1] It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][][3] Stock solutions in these solvents should be used promptly, and long-term storage of solutions is not recommended as the NHS ester can degrade.[4][5]
Q4: What is the primary side reaction that competes with the desired coupling?
The primary competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester will hydrolyze to form an unreactive carboxylic acid and release N-hydroxysuccinimide (NHS). This reaction is highly dependent on the pH, with the rate of hydrolysis increasing as the pH becomes more alkaline.[1]
Troubleshooting Guide for Low Reaction Yield
Low yield is a common issue in bioconjugation reactions. The following guide provides a systematic approach to identifying and resolving the root cause of poor outcomes in your this compound reactions.
Problem 1: Low or No Conjugation Yield
Possible Cause 1: Hydrolyzed this compound
-
Evidence: No new product peak is observed by HPLC or LC-MS, and only starting materials are present.
-
Solution:
Possible Cause 2: Incorrect Buffer pH or Composition
-
Evidence: The reaction mixture pH is outside the optimal 7.2-8.5 range, or a buffer containing primary amines was used.
-
Solution:
-
Verify that the reaction buffer pH is within the optimal range.[1] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[1]
-
Use an amine-free buffer such as PBS, HEPES, or borate buffer.[1] If necessary, perform a buffer exchange before the reaction.[1]
-
Possible Cause 3: Insufficient Molar Excess of this compound
-
Evidence: Incomplete conversion of the starting material.
-
Solution:
-
The optimal molar ratio of the NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1]
-
Problem 2: Product Precipitation During or After Reaction
Possible Cause 1: High Concentration of Organic Solvent
-
Evidence: The protein or target molecule precipitates after the addition of the this compound dissolved in an organic solvent.
-
Solution:
-
Keep the final concentration of DMSO or DMF in the reaction mixture below 10% to avoid denaturation and precipitation of proteins.[1]
-
Possible Cause 2: Use of a Hydrophobic NHS Ester
-
Evidence: The final conjugate has reduced solubility compared to the starting materials.
-
Solution:
-
Using a PEGylated NHS ester, such as this compound, generally increases the hydrophilicity and solubility of the final conjugate.[1] If precipitation is still an issue, consider optimizing the purification method to keep the conjugate in a suitable buffer.
-
Experimental Protocols
General Protocol for NHS Ester Coupling
This protocol provides a general guideline for the conjugation of a molecule with a primary amine to this compound.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[1]
-
Target Molecule Solution Preparation: Dissolve the amine-containing molecule in the reaction buffer at a concentration of 1-10 mg/mL.[1] If the molecule is in a buffer containing primary amines, perform a buffer exchange.[1]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]
-
Reaction Initiation: Add the desired molar excess of the NHS ester solution to the target molecule solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[1]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1] The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM) (e.g., 10 mg/mL).[6]
-
Acid Addition: Add an equal volume of Trifluoroacetic acid (TFA) to the solution.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[6]
-
Monitoring: Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL). The resulting deprotected linker can be used directly or after neutralization with a mild base like saturated sodium bicarbonate solution.[6]
Data Summary
Table 1: Effect of pH on NHS Ester Hydrolysis Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour (interpolated) |
| 8.6 | 4 | 10 minutes |
Data generalized for NHS esters.
Table 2: Recommended Molar Excess of NHS Ester
| Target Molecule Concentration | Recommended Molar Excess of NHS Ester |
| ≥ 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
General guidelines for protein conjugation.[1]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
Optimizing pH for Boc-NH-PEG3-NHS ester conjugation efficiency.
Technical Support Center: Boc-NH-PEG3-NHS Ester Conjugation
Welcome to the technical support center for optimizing your this compound conjugation reactions. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve optimal conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH range for the reaction is between 7.2 and 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal.[3][4][5] This range provides the best compromise between two competing factors: the reactivity of the primary amine and the stability of the NHS ester.[4]
Q2: Why is reaction pH so critical for this conjugation?
The pH of the reaction buffer directly influences two competing processes:
-
Amine Reactivity : The conjugation reaction requires a deprotonated primary amine (-NH₂) to act as a nucleophile and attack the NHS ester. At acidic pH (below ~7), the amine group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows down or prevents the reaction.[3][4][6] As the pH increases above the amine's pKa, the concentration of the reactive, deprotonated form increases, accelerating the desired conjugation.[4]
-
NHS Ester Stability : NHS esters are susceptible to hydrolysis, where water molecules attack the ester and render it inactive. The rate of this hydrolysis reaction increases significantly with rising pH.[4][7][8]
Therefore, the optimal pH maximizes amine reactivity while minimizing the rate of NHS ester hydrolysis to ensure the highest possible yield of the desired conjugate.[4]
Q3: What happens if the pH is too low (e.g., pH < 7.0)?
If the pH is too low, the primary amines on your target molecule will be protonated (-NH₃⁺). This positively charged form is not a good nucleophile, and as a result, the conjugation reaction will be extremely slow or may not occur at all, leading to very low or no yield.[3][4]
Q4: What happens if the pH is too high (e.g., pH > 8.5)?
If the pH is too high, the hydrolysis of the this compound becomes the dominant reaction. The NHS ester will rapidly react with water and be destroyed before it has a chance to conjugate with the target amine.[3][7] The half-life of a typical NHS ester can decrease from hours at pH 7 to just a few minutes at pH 9.[7][9][10] This rapid degradation leads to significantly reduced conjugation efficiency.[3]
Q5: Which buffers are recommended for this reaction, and which should I avoid?
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): Typically used at pH 7.2-7.4, though the reaction may be slower.[1][2]
-
Sodium Bicarbonate or Carbonate-Bicarbonate Buffer: A 0.1 M solution at pH 8.3-8.5 is a common and effective choice.[2][3][11]
-
HEPES Buffer: Can be used within the optimal pH range.[2][7]
-
Borate Buffer: A suitable option for maintaining pH in the 8.0-8.5 range.[1][7]
Buffers to Avoid:
-
Any buffer containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or Glycine . These buffers will compete with your target molecule for reaction with the NHS ester, drastically reducing your conjugation yield.[1][2][7][12] If your sample is in one of these buffers, a buffer exchange step via dialysis or a desalting column is required before starting the conjugation.[1][12]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue and can typically be traced back to one of the following causes related to reaction conditions.
The following table summarizes the critical relationship between pH, the stability of the NHS ester, and the availability of the reactive amine.
| pH | NHS Ester Half-Life (Approximate at 4°C) | Relative Concentration of Reactive Amine (-NH₂) | Expected Conjugation Outcome |
| 6.5 | > 6 hours | Very Low | Very slow reaction; extremely low yield due to unreactive (protonated) amine. |
| 7.0 | ~4-5 hours[7][8] | Low | Slow reaction; may be suitable for sensitive proteins but requires longer incubation. |
| 7.5 | ~1-2 hours | Moderate | Good starting point; balances stability and reactivity for a reasonable yield. |
| 8.3 | ~20-30 minutes | High | Optimal Range: Fast reaction with high yield before significant hydrolysis occurs.[3][5][11] |
| 8.6 | ~10 minutes[7][8] | Very High | Very fast reaction, but high risk of low yield due to rapid hydrolysis of the NHS ester.[3][7] |
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4!", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Competing Reactions: Aminolysis vs. Hydrolysis."
If you are experiencing poor results, follow this logical workflow to diagnose the issue.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general starting point for protein conjugation.
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
This compound is sensitive to moisture.[12] Allow the vial to warm to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of the ester in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10-20 mM stock solution.[1][3] Do not prepare aqueous stock solutions.[3]
-
-
Perform the Conjugation:
-
Incubate the Reaction:
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4] Incubation at 4°C can help minimize hydrolysis and is recommended for sensitive proteins.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[4]
-
Incubate for an additional 15-30 minutes. The primary amines in the Tris buffer will react with any remaining NHS ester.
-
-
Purify the Conjugate:
Protocol 2: Experiment to Determine Optimal pH
To empirically find the best pH for your specific molecule, perform a series of small-scale parallel reactions.
-
Prepare Buffers: Prepare a set of identical amine-free buffers (e.g., 0.1 M sodium phosphate) at a range of pH values, such as 7.0, 7.5, 8.0, 8.3, and 8.5.
-
Set Up Reactions: For each pH value, set up a conjugation reaction as described in Protocol 1. Ensure that the protein concentration, NHS ester concentration, and reaction time are identical across all conditions.
-
Analyze Results: After the incubation period, quench all reactions simultaneously. Analyze the conjugation efficiency for each pH point using an appropriate method (e.g., HPLC, SDS-PAGE, or a functional assay) to determine which pH yields the best result.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Boc-NH-PEG3-NHS ester stability and proper storage conditions.
For researchers, scientists, and drug development professionals utilizing Boc-NH-PEG3-NHS ester, ensuring its stability and proper handling is critical for successful conjugation and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
Proper storage is crucial to maintain the reactivity of this compound. It is highly sensitive to moisture and should be stored in a desiccated environment at -20°C for long-term stability.[1] Some suppliers recommend storage at -20°C for up to 3 years in its pure, solid form.[2][3]
Q2: What is the recommended procedure for handling the reagent before use?
To prevent condensation of atmospheric moisture onto the compound, it is essential to allow the vial to equilibrate to room temperature before opening.[1] This simple step can significantly preserve the reagent's activity.
Q3: How should I prepare a stock solution of this compound?
Stock solutions should be prepared fresh for each experiment.[1] Dissolve the ester in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1] this compound is soluble in DMSO, DMF, and dichloromethane (B109758) (DCM).[1] For in-solvent storage, some sources suggest -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
Q4: What is the primary cause of this compound degradation?
The primary degradation pathway for NHS esters is hydrolysis. The ester group reacts with water to form an unreactive carboxylic acid and N-hydroxysuccinimide, rendering the reagent incapable of reacting with primary amines.[1] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[1]
Q5: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][4] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[1] At pH values below 7, the amine group is protonated and less reactive, while at pH values above 8.5, the rate of hydrolysis increases significantly.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in conjugation reactions.
Problem 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Hydrolysis of NHS ester | Ensure proper storage and handling to prevent moisture contamination.[1] Always allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[1] |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.[1][4] If necessary, perform a buffer exchange before the reaction.[1] |
| Insufficient molar excess of NHS ester | The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1] |
| Steric Hindrance | The bulky nature of the molecule to be conjugated or the this compound itself can hinder the reaction. Consider using a linker with a longer spacer arm or optimizing reaction conditions such as temperature and incubation time.[5] |
Problem 2: Protein Precipitation During or After Conjugation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High concentration of organic solvent | The final concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester should be kept low, typically below 10%, to avoid denaturing the protein.[1] |
| Reduced solubility of the conjugate | If you are conjugating a hydrophobic molecule, the resulting product may have reduced solubility. The PEG3 linker in this compound is designed to increase hydrophilicity and solubility.[6][7] |
Problem 3: Lack of Reproducibility
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent NHS ester activity | Due to their moisture sensitivity, the activity of NHS esters can vary between experiments. Always handle the reagent carefully and prepare fresh solutions.[1] |
| Variations in reaction conditions | Ensure consistent pH, temperature, and reaction time between experiments to achieve reproducible results.[1] |
Quantitative Stability Data
| pH | Approximate Half-life of NHS Ester |
| 7.0 | Several hours |
| 8.0 | ~ 1 hour |
| 8.5 | ~ 30 minutes |
| 9.0 | < 10 minutes |
Note: This data is for illustrative purposes. The actual half-life of this compound may vary.
Experimental Protocols
General Protocol for NHS Ester Coupling to a Protein
This protocol provides a general guideline for the conjugation of a protein with this compound.
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[1]
-
Protein Solution Preparation : Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or gel filtration.[1]
-
NHS Ester Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]
-
Reaction Initiation : Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[1]
-
Incubation : Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1] The optimal time may need to be determined empirically.
-
Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification : Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]
Visualizations
Caption: Degradation of this compound via hydrolysis.
Caption: General experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 7. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
Common problems and solutions for NHS ester reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for N-hydroxysuccinimide (NHS) ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH range for NHS ester reactions is typically between 7.2 and 9.0.[1][2] This range represents a compromise between two competing factors: the reactivity of the primary amine and the hydrolysis of the NHS ester. Below pH 7.2, the primary amines are increasingly protonated and thus less nucleophilic, slowing down the desired reaction.[2][3][4] Above pH 9.0, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction and reduces the overall yield.[1][5][6][7] For many applications, a pH of 8.3-8.5 is recommended as an ideal starting point.[5][6][8]
Q2: What are the most common causes of low labeling efficiency?
Low labeling efficiency is a frequent issue that can stem from several factors:
-
Suboptimal pH: Operating outside the optimal pH range of 7.2-9.0 is a primary cause of poor results.[2]
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a process that accelerates with increasing pH.[1][7] This competing reaction deactivates the NHS ester, making it unable to react with the target amine.
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[1][2]
-
Poor Reagent Quality: NHS esters are moisture-sensitive.[9][10] Improper storage or handling can lead to degradation of the reagent. It is also crucial to use anhydrous DMSO or DMF for dissolving the NHS ester, as degraded DMF can contain amines that will react with the ester.[2][5]
-
Inaccessible Amine Groups: The primary amines on the target biomolecule (N-terminus and lysine (B10760008) side chains) may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the NHS ester.[2]
Q3: Can NHS esters react with other functional groups besides primary amines?
While NHS esters are highly selective for primary amines, they can react with other nucleophilic groups, although generally to a lesser extent.[11][12][13] These side reactions can occur with:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.[11][13][14][15]
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are also less stable than the amide bond formed with primary amines.[11][13]
-
Imidazole (B134444) groups: The imidazole ring of histidine can also exhibit some reactivity.[11]
These side reactions are more likely to occur at higher pH and with a large excess of the NHS ester.
Q4: How should I prepare and store my NHS ester stock solution?
NHS esters that are not water-soluble should be dissolved in a fresh, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][5][9] It is not recommended to prepare aqueous stock solutions of NHS esters as they will readily hydrolyze.[2][10] For organic stock solutions, if stored properly at -20°C, they can be stable for 1-2 months.[5][6] Before opening the vial of the NHS ester, it is important to allow it to equilibrate to room temperature to prevent moisture condensation.[9][10]
Q5: How can I quench the NHS ester reaction?
To stop the labeling reaction, a quenching buffer containing primary amines can be added. Common quenching reagents include Tris or glycine at a final concentration of 20-50 mM.[16] Hydroxylamine can also be used to hydrolyze unreacted NHS esters.[16]
Troubleshooting Guide
This guide addresses common problems encountered during NHS ester reactions in a question-and-answer format.
Problem 1: Low or no labeling of my target molecule.
-
Question: I am not seeing any or very little of my desired product. What should I check first?
-
Answer:
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-9.0. Use a calibrated pH meter to confirm the pH.[2]
-
Check for Amine-Containing Buffers: Confirm that your reaction buffer does not contain any primary amines like Tris or glycine.[1][2] If necessary, perform a buffer exchange of your biomolecule into a suitable amine-free buffer such as PBS, bicarbonate, or borate (B1201080) buffer.[10]
-
Assess Reagent Quality: If the NHS ester has been opened multiple times or stored improperly, it may have hydrolyzed. Consider using a fresh vial of the reagent.[9] Always use anhydrous grade DMSO or DMF to dissolve the NHS ester.[2]
-
Increase Reactant Concentrations: Low concentrations of your biomolecule can lead to inefficient labeling due to the competing hydrolysis reaction.[1] If possible, increase the concentration of your target molecule and/or the molar excess of the NHS ester.[2] A protein concentration of 1-10 mg/mL is often recommended.[5]
-
Problem 2: I am observing precipitation during my reaction.
-
Question: My protein is precipitating after adding the NHS ester solution. What could be the cause?
-
Answer:
-
Organic Solvent Concentration: Many NHS esters are dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate. Try to dissolve the NHS ester in the smallest practical volume of organic solvent.
-
Protein Stability: The addition of the labeling reagent or a slight change in the reaction conditions might be affecting the stability of your protein. Ensure your protein is soluble and stable in the chosen reaction buffer and at the working concentration.
-
High Reagent Concentration: In some cases, a very high concentration of the crosslinking reagent can lead to precipitation.[16] If you are using a large molar excess, try reducing the amount of the NHS ester.
-
Problem 3: My results are not reproducible.
-
Question: I am getting inconsistent labeling results from batch to batch. What should I focus on?
-
Answer:
-
Consistent Reagent Handling: Ensure that you are handling the NHS ester consistently each time. Allow the vial to warm to room temperature before opening to prevent moisture contamination.[9][10] Prepare fresh solutions of the NHS ester for each experiment.[10]
-
Precise pH Control: Small variations in the pH of your reaction buffer can lead to significant differences in labeling efficiency and the rate of hydrolysis. Prepare your buffers carefully and verify the pH before each use.
-
Reaction Time and Temperature: Keep the reaction time and temperature consistent between experiments. For slower reactions, incubating at 4°C overnight can provide more reproducible results than shorter incubations at room temperature.[2]
-
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases, indicating a faster rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 1: Effect of pH on the half-life of NHS esters in an aqueous solution.[1][7]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4)[2][17]
-
NHS ester label
-
Anhydrous DMSO or DMF[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Desalting column or dialysis equipment for purification[5][17]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free reaction buffer.[5] If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[18]
-
Reaction:
-
Add a calculated molar excess of the dissolved NHS ester to the protein solution. A common starting point is a 5- to 20-fold molar excess.[10]
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][17] The optimal time may need to be determined empirically.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[5][17]
Visualizations
A troubleshooting workflow for low labeling efficiency in NHS ester reactions.
Reaction pathways of NHS esters, including the desired reaction and common side reactions.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
Preventing hydrolysis of Boc-NH-PEG3-NHS ester during reaction.
Welcome to the technical support center for Boc-NH-PEG3-NHS ester and other amine-reactive crosslinkers. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions and prevent unwanted hydrolysis of the N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the ideal compromise.[3][4][5][6][7] This ensures that a sufficient concentration of the primary amine is deprotonated and nucleophilic, while keeping the competing hydrolysis of the NHS ester to a minimum.[5] At pH values below 7, the amine group is largely protonated (-NH3+) and non-reactive.[3][5] Conversely, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which can drastically lower the yield of your desired conjugate.[4][5][8][9]
Q2: Which buffers should I use for the conjugation reaction?
It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, reducing your conjugation efficiency.[1][3][4]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5[1]
If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is required before starting the conjugation.[1]
Q3: How should I dissolve and handle the this compound to prevent premature hydrolysis?
NHS esters are highly sensitive to moisture.[1][10] To prevent hydrolysis before the reaction, follow these handling guidelines:
-
Storage: Store the reagent in a desiccated environment at -20°C.[1][11]
-
Equilibration: Before opening the vial, allow it to warm to room temperature. This prevents atmospheric moisture from condensing inside the cold vial.[1][10]
-
Dissolution: Do not dissolve the NHS ester directly in an aqueous buffer. Instead, prepare a stock solution by dissolving it in a high-quality, anhydrous, amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3][4] This stock solution should be prepared immediately before use.[1] Aqueous solutions of NHS esters are not stable and should be used right away.[4]
Q4: What is the primary side reaction that competes with my desired conjugation?
The primary competing reaction is the hydrolysis of the NHS ester.[1][5] In this reaction, the ester group reacts with water, cleaving the NHS group and forming an unreactive carboxylic acid.[1] This renders the Boc-NH-PEG3-COOH molecule incapable of reacting with your target amine, thereby reducing the overall yield. The rate of this hydrolysis reaction is highly dependent on pH, increasing as the pH becomes more alkaline.[5][8][9][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The reagent was compromised by moisture before or during the reaction. | Ensure proper storage and handling of the NHS ester.[1][10] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1] Minimize the time the ester is in an aqueous solution before purification. |
| Incorrect buffer pH: The pH is too low (amines are protonated) or too high (hydrolysis is too fast). | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][2] For large-scale reactions, monitor the pH during the reaction as the release of N-hydroxysuccinimide can cause it to drop.[3][4][6] | |
| Presence of primary amines in buffer: Buffers like Tris or glycine are competing with the target molecule. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, phosphate, bicarbonate) before adding the NHS ester.[1] | |
| Insufficient molar excess of NHS ester: Not enough reagent was used to drive the reaction to completion. | Perform small-scale trial reactions with varying molar ratios of NHS ester to your target molecule (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio.[5] | |
| Protein Precipitation During/After Reaction | High concentration of organic solvent: The DMSO or DMF used to dissolve the NHS ester is denaturing the protein. | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1] |
| Reduced solubility of the conjugate: Modification of the protein has altered its solubility properties. | The PEG spacer in this compound is designed to increase hydrophilicity and solubility, which should help mitigate this issue.[1] If precipitation persists, consider optimizing protein concentration or buffer composition. |
Data Presentation
The stability of the NHS ester is highly dependent on pH and temperature. Hydrolysis is the primary competing reaction pathway. The half-life of a typical NHS ester in aqueous solution illustrates this relationship clearly.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[8][9] |
| 8.6 | 4°C | 10 minutes[8][9] |
| 7.0 | N/A | ~7 hours[10] |
| 9.0 | N/A | Minutes[10] |
Note: These values are for general NHS esters and provide a baseline for understanding the compound's stability.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of NHS ester to protein, may need to be determined empirically.
1. Materials Preparation:
-
Protein Solution: Prepare your protein of interest in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0) at a concentration of 1-10 mg/mL.[4][5] If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
NHS Ester Stock Solution: Immediately before initiating the reaction, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]
2. Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein. Gently mix immediately.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% to avoid protein denaturation.[1]
-
Incubate the reaction. Incubation times can vary:
3. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted NHS ester, add a quenching buffer containing primary amines. Add 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5]
-
Incubate for 15-30 minutes at room temperature.[5]
4. Purification:
-
Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct by using a desalting column (gel filtration) or through dialysis against a suitable storage buffer (e.g., PBS).[3][5][6]
Visualizations
Caption: Experimental workflow for conjugating a protein with this compound.
Caption: Competing pathways of aminolysis and hydrolysis for NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
How to improve the solubility of Boc-NH-PEG3-NHS ester.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of Boc-NH-PEG3-NHS ester, with a primary focus on improving its solubility for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and solubility of molecules it's conjugated to.[1][] The NHS ester reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds, while the Boc group can be removed under acidic conditions to reveal a primary amine for further conjugation.[1][] It is commonly used in the synthesis of PROTACs and for PEGylating biomolecules.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in common anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][4][5] It is recommended to use fresh, high-quality, anhydrous (moisture-free) solvents to prevent hydrolysis of the NHS ester.[4]
Q3: How should I store this compound?
A3: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C.[4][6] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis of the NHS ester.[4]
Q4: What is the optimal pH for reacting the NHS ester with a primary amine?
A4: The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often recommended as it provides a good balance between having a deprotonated, nucleophilic primary amine and minimizing the hydrolysis of the NHS ester.[4] At a pH above 8.5, the rate of NHS ester hydrolysis significantly increases.[4]
Q5: Which buffers are compatible with NHS ester reactions?
A5: Amine-free buffers are essential for NHS ester reactions. Compatible buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[4] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[4][7]
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving or is poorly soluble in the recommended solvent.
This guide provides a step-by-step approach to address solubility challenges.
Initial Steps & Best Practices
Before troubleshooting, ensure you are following these best practices:
-
Use Anhydrous Solvents: Moisture is a critical factor that can affect both solubility and reactivity. Use fresh, sealed, anhydrous grade DMSO or DMF.[4]
-
Proper Storage: Always store the reagent desiccated at -20°C and allow it to warm to room temperature before opening.[4]
-
Prepare Fresh Solutions: It is best to prepare solutions of this compound immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester can hydrolyze over time.[6]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for solubility issues.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Note that while DMF and DCM are recommended solvents, specific quantitative data for maximum solubility may vary.
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (119.49 mM) | May require ultrasonication to fully dissolve. Use of hygroscopic DMSO can negatively impact solubility. | [3][8] |
| Dimethylformamide (DMF) | Soluble | A commonly recommended anhydrous, amine-free organic solvent. | [1][4] |
| Dichloromethane (DCM) | Soluble | A recommended organic solvent. | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general guideline for dissolving this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.[4]
-
Weigh the desired amount of the ester in a suitable tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution).[4]
-
Vortex the solution for 30-60 seconds to aid dissolution.
-
If the compound does not fully dissolve, place the tube in a bath sonicator for 1-2 minutes.[8]
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
-
Use the freshly prepared solution immediately for your conjugation reaction.[4]
Protocol 2: General NHS Ester Coupling Reaction
This protocol outlines a general workflow for conjugating an amine-containing molecule with the prepared this compound solution.
Caption: Experimental workflow for a typical NHS ester conjugation.
Procedure:
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, at a pH of 7.2-8.5.[4]
-
Molecule Preparation: Dissolve the amine-containing molecule (e.g., protein) in the reaction buffer at a concentration of 1-10 mg/mL. If the molecule is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or gel filtration.[4]
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.[4]
-
Reaction Initiation: Add the desired molar excess of the NHS ester solution to the solution of the amine-containing molecule. Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is below 10% to avoid denaturation of proteins.[4]
-
Incubation: Gently mix and incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. Optimal reaction times may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or a desalting column.
References
- 1. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Boc-N-bis(PEG3-NHS ester), 2055042-31-2 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Molar ratio optimization for protein labeling with Boc-NH-PEG3-NHS ester.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for molar ratio optimization in protein labeling experiments using Boc-NH-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for efficient labeling?
The optimal molar ratio is highly dependent on the protein's characteristics (e.g., number of available primary amines, their accessibility) and concentration. A common starting point is a 5- to 20-fold molar excess of the NHS ester when the protein concentration is greater than 2 mg/mL.[1] For more dilute protein solutions, a higher molar excess may be required to achieve the desired degree of labeling.[1][2] It is recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal conditions for your specific protein.[3]
Q2: What is the ideal pH for the labeling reaction?
The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[4][5][6][] A pH of 8.3-8.5 is often recommended as it provides a good balance between ensuring the primary amines are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[5][8] At a lower pH, the amine groups are protonated and less reactive, whereas at a higher pH, the rate of NHS ester hydrolysis significantly increases, competing with the labeling reaction.[4][5][8]
Q3: Which buffers are compatible with NHS ester labeling reactions?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target protein for reaction with the NHS ester.[4][5][9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, borate (B1201080) buffers, and HEPES buffers are all suitable for NHS ester labeling reactions.[4][5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[4][5][9] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the labeling reaction.[4][5]
Q4: How should I prepare and handle the this compound?
Boc-NH-PEG3-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[5][9] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[5][9] It is recommended to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][6][8] Do not prepare stock solutions in aqueous buffers for storage, as the NHS ester will hydrolyze.[6]
Q5: My protein precipitates after the labeling reaction. What could be the cause?
Protein precipitation post-labeling can be attributed to a few factors:
-
High Concentration of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester should ideally be kept below 10% to avoid protein denaturation.[5]
-
Over-labeling: The addition of too many PEG labels can alter the protein's net charge and isoelectric point (pI), leading to changes in solubility and potential precipitation.[10] Optimizing the molar ratio is key to preventing this.
-
Hydrophobicity: If the labeling reagent itself is hydrophobic, it can cause the modified protein to aggregate and precipitate.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Yield | Hydrolysis of NHS Ester | Ensure proper storage and handling of the this compound to prevent moisture exposure.[4][5] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[4][6] |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[4][5] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.[5] | |
| Presence of Competing Amines | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[4][9] Perform buffer exchange if necessary.[4] | |
| Insufficient Molar Excess | Increase the molar excess of the this compound, especially for dilute protein solutions.[2][4] | |
| Steric Hindrance | The primary amines on the protein surface may not be easily accessible.[4] Consider denaturing and refolding the protein if its activity can be restored. | |
| Protein Precipitation | High Concentration of Organic Solvent | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%.[5] |
| Over-labeling | Reduce the molar excess of the this compound in the reaction to decrease the degree of labeling.[10] | |
| Use of a Hydrophobic Label | Consider using a more hydrophilic PEG linker if aggregation is an issue. | |
| Lack of Reproducibility | Inconsistent NHS Ester Activity | Due to their sensitivity to moisture, the activity of NHS esters can vary. Always handle the reagent carefully and prepare fresh solutions for each experiment.[5] |
| Inaccurate Protein Concentration | Accurately determine the protein concentration before calculating the required amount of labeling reagent.[6] |
Molar Ratio Optimization Data
| Protein Concentration | Recommended Starting Molar Excess (Ester:Protein) | Notes |
| > 2 mg/mL | 5:1 to 20:1 | A good starting range for moderately concentrated protein solutions.[1] |
| 1-10 mg/mL | 20:1 | Typically results in 4-6 linkers per antibody (IgG).[2][9][11] |
| < 2 mg/mL | > 20:1 (e.g., 20:1 to 50:1) | Dilute protein solutions require a higher molar excess to achieve a similar degree of labeling due to slower reaction kinetics.[2][5] |
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL.[6]
-
-
Calculate Reagent Quantities:
-
Based on the protein concentration and the desired molar excess, calculate the required amount of this compound.
-
-
Prepare the NHS Ester Solution:
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.[5]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6] If the label is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM). This will react with any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of PEG molecules per protein molecule.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Logical relationship between molar ratio and labeling outcome.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Validation & Comparative
A Researcher's Guide to PEGylation: A Comparative Analysis of Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic potential of biomolecules. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biologics. This guide provides an objective comparison of different PEGylation reagents, supported by experimental data, to inform the selection process for specific bioconjugation needs.
Performance Comparison of PEGylation Reagents
The choice of PEGylation reagent—differing in architecture, reactive chemistry, and size—profoundly influences the resulting bioconjugate's stability, bioactivity, and in vivo performance. The following tables summarize key quantitative data to facilitate a direct comparison between common PEGylation strategies.
Table 1: Impact of PEG Architecture on In Vivo Half-Life and Hydrodynamic Radius
| PEG Architecture | Molecular Weight (kDa) | Protein Model | Increase in Hydrodynamic Radius (Å) | Terminal Half-Life (hours) | Fold-Increase in Half-Life |
| Linear | 20 | rhTIMP-1 | Not Reported | 28 | 25.5[1] |
| Linear | 40 | Anakinra | Comparable to 40 kDa PG | ~4-fold increase vs. unmodified | 4[2] |
| Branched | 20 | Not Specified | No significant difference vs. linear of same total MW | Generally longer than linear PEG[2][3] | Not specified |
| Branched | 40 | Interferon | Not Reported | Not Reported | Longer than linear PEG[4] |
Note: Direct comparison of half-life between different studies should be done with caution due to variations in protein models, animal models, and experimental conditions.
Table 2: Comparison of Common PEGylation Chemistries
| Reactive Group | Target Residue(s) | Linkage Formed | Reaction pH | Key Advantages | Potential Disadvantages |
| NHS Ester | Lysine, N-terminus | Amide | 7.0 - 9.0[5][6] | High reactivity, well-established protocols[5][7][8][9] | Hydrolysis in aqueous solutions, potential for multiple PEGylation sites leading to heterogeneity[5][8] |
| Maleimide (B117702) | Cysteine (thiol) | Thioether | 6.5 - 7.5 | Highly selective for thiols, site-specific modification[10][11][12] | Potential for maleimide ring hydrolysis, disulfide reduction required for native disulfides[13] |
| Aldehyde | N-terminus, Lysine | Secondary Amine (via reductive amination) | ~5.0 for N-terminal selectivity, 6-7 for lysines | Site-specific N-terminal modification at controlled pH[14] | Requires a reducing agent (e.g., sodium cyanoborohydride)[15] |
Table 3: Impact of PEGylation on Biological Activity
| Protein | PEG Reagent | PEG Molecular Weight (kDa) | Retained Biological Activity (%) |
| Interferon | Branched | 40 | 7%[4] |
| Interferon | Linear | 12 | ~35%[4] |
| rhTIMP-1 | Linear NHS-PEG | 20 | Retained full inhibitory activity towards MMP-3 catalytic domain[1] |
| G-CSF | Linear | Not specified | High molecular weight PEG was associated with enhanced leukocyte proliferation[16] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and comparable PEGylation studies. Below are methodologies for key experiments in bioconjugation and analysis.
Protocol 1: Amine-Reactive PEGylation using NHS Ester
This protocol describes a general procedure for the conjugation of an NHS-ester activated PEG to a protein.
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester (e.g., mPEG-SCM)
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)[17]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[5][7][8][9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[17]
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[5]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[5][7] Do not store the reconstituted reagent due to hydrolysis.[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring.[7][9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5][7]
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[5][7]
Protocol 2: Thiol-Reactive PEGylation using Maleimide
This protocol outlines the conjugation of a maleimide-activated PEG to a protein's cysteine residues.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS, pH 7.0)[10]
-
Purification materials (SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein containing free thiol groups in the conjugation buffer. If the protein has disulfide bonds that need to be targeted, they must first be reduced under mild conditions.
-
PEG-Maleimide Preparation: Prepare a stock solution of PEG-Maleimide in the conjugation buffer.[18]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[10][18]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[10][18]
-
Purification: Purify the PEGylated protein from unreacted reagents using size-exclusion chromatography or dialysis.[10][18]
Protocol 3: Analysis of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a common method to separate and quantify the PEGylated protein from the un-PEGylated form and free PEG reagent.[15][19]
Materials:
-
Purified PEGylation reaction mixture
-
Un-PEGylated protein control
-
SEC column suitable for the size range of the protein and its conjugate
-
HPLC system with a UV detector
-
Mobile phase (e.g., aqueous buffer with appropriate salt concentration)[19]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified PEGylation reaction mixture and the un-PEGylated control in the mobile phase.[20]
-
Chromatographic Separation: Inject the samples onto the SEC column. The PEGylated protein will have a larger hydrodynamic volume and will therefore elute earlier than the un-PEGylated protein.[20]
-
Data Analysis: Monitor the elution profile at 280 nm. To determine the percentage of conjugation, integrate the peak areas of the un-PEGylated and PEGylated protein species.[20] The presence of high molecular weight aggregates can also be assessed.[19][21]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and the interplay of different factors in PEGylation.
Conclusion
The selection of a PEGylation reagent is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. While linear PEGs offer simplicity and a wealth of historical data, branched and other advanced architectures can provide significant advantages in terms of in vivo stability and shielding effects.[2][22] The choice of conjugation chemistry dictates the site of attachment and the stability of the resulting linkage. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions to optimize the performance of their PEGylated therapeutics, ultimately accelerating the development of more effective and safer biopharmaceuticals.
References
- 1. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lcms.cz [lcms.cz]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. broadpharm.com [broadpharm.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. interchim.fr [interchim.fr]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. confluore.com [confluore.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Boc-NH-PEG3-NHS Ester Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of analytical techniques to validate the conjugation of Boc-NH-PEG3-NHS ester, a commonly used PEGylated linker. We present supporting experimental data, detailed protocols, and a comparative look at alternative conjugation strategies to ensure the integrity and reproducibility of your bioconjugation.
The this compound is a heterobifunctional linker that facilitates the covalent attachment of a molecule to a primary amine on a target biomolecule, such as a protein, peptide, or antibody. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines to form a stable amide bond, while the Boc-protected amine on the other end allows for subsequent, controlled conjugation steps. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Validating the success of this conjugation is paramount to ensure the desired biological activity and to control the quality of the final product.
Comparative Analysis of Validation Techniques
A multi-pronged approach is often necessary for the comprehensive validation of a bioconjugate. The following table summarizes and compares the most common analytical techniques for validating the conjugation of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on size (SEC) or hydrophobicity (RP-HPLC). | Purity of the conjugate, separation of conjugated from unconjugated species, and detection of byproducts. | High resolution and reproducibility, quantitative analysis. | Indirect confirmation of conjugation, may require method development. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Unambiguous confirmation of conjugation by detecting the mass shift corresponding to the linker addition. Provides information on the degree of labeling. | High specificity and sensitivity, provides direct evidence of conjugation. | Can be complex for heterogeneous samples, may require specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the magnetic properties of atomic nuclei. | Structural confirmation of the conjugate, monitoring the disappearance of starting material signals and the appearance of new signals. | Provides detailed structural information. | Lower sensitivity compared to MS, can be complex for large biomolecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measurement of the absorption of infrared radiation by molecular vibrations. | Confirmation of the formation of the amide bond and disappearance of the NHS ester. | Rapid and non-destructive. | Provides functional group information but not detailed structural data, can be difficult to interpret in complex mixtures. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible validation data. Below are representative protocols for the key analytical techniques.
HPLC Validation: Size-Exclusion and Reversed-Phase
a) Size-Exclusion Chromatography (SEC-HPLC) for Purity Assessment
SEC separates molecules based on their hydrodynamic radius. The larger, conjugated molecule will elute earlier than the unconjugated protein or peptide.[1][2]
-
Column: A suitable SEC column for the molecular weight range of the conjugate (e.g., silica-based with hydrophilic coating).
-
Mobile Phase: Isocratic elution with a buffer such as 100-150 mM sodium phosphate, pH 6.8-7.0.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids).[1]
-
Sample Preparation: Dissolve the reaction mixture or purified conjugate in the mobile phase.
-
Analysis: Compare the chromatograms of the starting material and the reaction mixture. A new peak with a shorter retention time indicates the formation of the larger conjugate. The peak area can be used to assess purity.
b) Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring
RP-HPLC separates molecules based on their hydrophobicity. The Boc-protected conjugate is typically more hydrophobic than the unconjugated amine-containing molecule and will have a longer retention time.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm and/or 280 nm.[1]
-
Sample Preparation: Quench a small aliquot of the reaction mixture at different time points and dilute with Mobile Phase A.
-
Analysis: Monitor the decrease in the peak area of the starting amine and the increase in the peak area of the new, more retained product peak.
Mass Spectrometry (MS) for Confirmation of Conjugation
MS provides a direct measurement of the molecular weight of the conjugate, confirming the addition of the this compound. Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used.[4]
-
Sample Preparation: The sample should be desalted prior to analysis to remove interfering salts.[4]
-
ESI-MS:
-
Couple the HPLC separation (RP-HPLC is common) directly to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum of the eluting peaks.
-
-
MALDI-TOF MS:
-
Mix the desalted sample with a suitable matrix (e.g., sinapinic acid for proteins).
-
Spot the mixture onto the MALDI target plate and allow it to crystallize.
-
Acquire the mass spectrum.
-
-
Analysis: Calculate the expected molecular weight of the conjugate by adding the mass of the Boc-NH-PEG3 moiety (minus the NHS leaving group) to the mass of the starting molecule. Compare the theoretical mass with the experimentally observed mass. For multiple conjugations, a distribution of masses will be observed.
¹H NMR Spectroscopy for Structural Validation
¹H NMR can be used to monitor the reaction by observing the disappearance of the Boc protecting group's characteristic signal.[1]
-
Solvent: A suitable deuterated solvent that dissolves both the starting materials and the product (e.g., DMSO-d₆, CDCl₃).[1]
-
Analysis:
-
Acquire a ¹H NMR spectrum of the this compound to identify the characteristic singlet of the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[1]
-
After the conjugation reaction and subsequent deprotection of the Boc group (if performed), the disappearance of this singlet confirms the removal of the protecting group.[1]
-
New signals corresponding to the PEG linker protons and the protons of the newly formed amide bond can also be identified.
-
FTIR Spectroscopy for Amide Bond Formation
FTIR can be used to monitor the formation of the amide bond and the consumption of the NHS ester.[5]
-
Sample Preparation: Samples can be analyzed neat (as a thin film) or as a KBr pellet. For reaction monitoring, Attenuated Total Reflectance (ATR)-FTIR is often used.
-
Analysis:
-
Monitor the disappearance of the characteristic carbonyl stretching bands of the NHS ester, typically around 1780 cm⁻¹ and 1740 cm⁻¹.[6]
-
Observe the appearance of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands of the newly formed amide bond, typically around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.[5][7]
-
Visualization of Workflows and Concepts
To better illustrate the processes involved in validating the conjugation of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the conjugation and subsequent validation of this compound.
Caption: Core principles of the key validation techniques for this compound conjugation.
Comparison with Alternative Linkers
While NHS esters are widely used, several alternative conjugation strategies exist, each with its own advantages and validation requirements.
| Linker Type | Reactive Groups | Advantages | Validation Considerations |
| Maleimide Linkers | Maleimide and Thiol | High specificity for cysteine residues, stable thioether bond formation.[][9] | Similar validation techniques as NHS esters (HPLC, MS). Stability of the maleimide-thiol linkage can be assessed by incubation with a reducing agent and monitoring by HPLC.[9] |
| Click Chemistry Linkers (e.g., Azide-Alkyne) | Azide (B81097) and Alkyne (often with a copper catalyst or using strain-promoted cycloaddition). | High efficiency and specificity (bio-orthogonal), can be performed in complex biological media.[10] | Validation of the initial installation of the azide or alkyne group, followed by validation of the click reaction itself. MS is particularly useful for confirming the final conjugate. |
The choice of linker will depend on the specific application, the available functional groups on the biomolecule, and the desired stability of the final conjugate. The validation methods described in this guide are broadly applicable to these alternative linkers, with adjustments made to account for the different chemistries involved.
By employing a combination of these robust analytical techniques, researchers can confidently validate the conjugation of this compound, ensuring the quality and consistency of their bioconjugates for downstream applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Boc-NH-PEG3-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to biomolecules and small drugs, a process known as PEGylation, is a cornerstone of modern therapeutic development. The Boc-NH-PEG3-NHS ester is a popular heterobifunctional linker that offers a protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, enabling sequential conjugation strategies. Proper characterization of the resulting conjugates is critical to ensure purity, homogeneity, and desired pharmacological properties.
This guide provides a comprehensive comparison of the key techniques used to characterize this compound conjugates, alongside alternative PEGylation reagents. We present supporting experimental data, detailed protocols, and troubleshooting guidance to aid researchers in making informed decisions for their bioconjugation projects.
Performance Comparison of PEGylation Reagents
The choice of a PEGylation reagent significantly impacts the conjugation efficiency, stability of the final product, and its in vivo performance. While this compound is a versatile tool for targeting primary amines, other reagents offer alternative functionalities and reaction chemistries.
| Feature | This compound | Maleimide-PEG-NHS Ester | Azide/Alkyne-PEG (Click Chemistry) |
| Target Functional Group | Primary amines (-NH2) | Thiols (-SH) | Azides (-N3) or Alkynes (-C≡CH) |
| Linkage Formed | Amide bond | Thioether bond | Triazole ring |
| Reaction pH | 7.2 - 8.5[1][2] | 6.5 - 7.5 | Biocompatible, often near neutral |
| Reaction Speed | Fast (minutes to a few hours)[2] | Very fast | Fast to very fast, depending on catalyst |
| Linkage Stability | Highly stable, resistant to hydrolysis[2][3] | Prone to retro-Michael addition and thiol exchange, but can be stabilized[4] | Extremely stable and resistant to cleavage[5] |
| Specificity | Reacts with all accessible primary amines (e.g., lysine (B10760008) residues, N-terminus) | Highly specific for thiols (e.g., cysteine residues) | Bioorthogonal, highly specific |
| Key Advantage | Well-established chemistry, readily available reagents | Site-specific conjugation to cysteine residues | High specificity and efficiency, bioorthogonal |
Key Characterization Techniques
A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The following techniques provide critical information on the structure, purity, and stability of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the covalent attachment of the PEG linker and verifying the structure of the conjugate.
Key Observables:
-
Disappearance of the Boc protecting group signal: The characteristic singlet of the nine protons of the tert-butyl group of the Boc protector, typically found around 1.4-1.5 ppm, will disappear upon successful deprotection[6].
-
Appearance of PEG signals: The repeating ethylene (B1197577) glycol units of the PEG chain produce a strong, sharp singlet around 3.6 ppm[5][7].
-
Signals from the conjugated molecule: The characteristic peaks of the small molecule or biomolecule should be present, potentially with slight shifts upon conjugation.
-
NHS ester signals: The protons of the NHS ester group typically appear as a singlet around 2.8 ppm[8]. The disappearance of this signal after conjugation confirms the reaction.
Data Summary:
| Group | Typical ¹H NMR Chemical Shift (δ, ppm) |
| Boc (t-butyl) | ~1.4 - 1.5 (singlet, 9H) |
| PEG (-CH₂CH₂O-) | ~3.6 (singlet) |
| NHS ester | ~2.8 (singlet, 4H) |
Experimental Workflow for NMR Analysis
References
- 1. sciex.com [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Alternatives to Boc-NH-PEG3-NHS Ester for Amine Modification
For researchers, scientists, and drug development professionals, the precise modification of primary amines on biomolecules is a cornerstone of creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to targeted drug delivery systems. The Boc-NH-PEG3-NHS ester has long been a reliable reagent for this purpose, offering a convenient N-hydroxysuccinimide (NHS) ester for amine reactivity, a short polyethylene (B3416737) glycol (PEG) spacer for improved hydrophilicity, and a tert-butyloxycarbonyl (Boc) protecting group for controlled, stepwise synthesis. However, the landscape of bioconjugation chemistry is ever-evolving, and a range of alternatives now exist that offer distinct advantages in terms of reaction efficiency, stability, and synthetic versatility.
This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs. We will explore variations in protecting groups, amine-reactive chemistries, and PEG spacer lengths, offering a comprehensive overview to inform your bioconjugation strategies.
At a Glance: Key Alternatives and Their Characteristics
The primary alternatives to this compound can be categorized based on three key features: the amine-protecting group, the amine-reactive group, and the length of the PEG spacer. Each of these components can be varied to fine-tune the properties of the resulting bioconjugate.
| Feature | This compound (Reference) | Alternative Protecting Groups | Alternative Reactive Groups | Variable PEG Chain Lengths |
| Protecting Group | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl), Cbz (Carboxybenzyl) | Boc, Fmoc, Cbz, or none | Boc, Fmoc, Cbz, or none |
| Deprotection Condition | Strong Acid (e.g., TFA) | Fmoc: Base (e.g., Piperidine); Cbz: Hydrogenolysis | Varies with protecting group | Varies with protecting group |
| Reactive Group | NHS Ester (N-Hydroxysuccinimide ester) | NHS Ester | Isothiocyanate , Aldehyde (for reductive amination), STP Ester (Sulfotetrafluorophenyl ester) | NHS Ester, Isothiocyanate, Aldehyde, etc. |
| Resulting Linkage | Amide | Amide | Thiourea , Secondary Amine , Amide | Varies with reactive group |
| PEG Spacer | PEG3 (3 ethylene (B1197577) glycol units) | PEG3 | PEG3 | PEGn (n = 2, 4, 8, 12, 24, etc.) |
| Key Advantage of Alternative | N/A | Orthogonal deprotection strategies | Altered linkage stability and reaction kinetics | Modulation of solubility, immunogenicity, and hydrodynamic radius |
Quantitative Performance Comparison
The choice of an amine modification reagent is often dictated by its performance in key areas such as reaction efficiency, the stability of the resulting covalent bond, and the impact on the physicochemical properties of the modified biomolecule. The following tables summarize available quantitative data for comparing these alternatives.
Disclaimer: The data presented below is compiled from various sources and may not be directly comparable due to differences in experimental conditions (e.g., specific protein, buffer, pH, temperature, and reactant concentrations). This information should be used as a guide for reagent selection, with the understanding that optimization for a specific application is often necessary.
Table 1: Comparison of Amine-Reactive Groups
| Reactive Group | Typical Reaction Efficiency/Yield | Reaction Kinetics | Resulting Linkage | Linkage Stability | Key Considerations |
| NHS Ester | High (often >90%)[1] | Fast (minutes to a few hours)[] | Amide | Highly stable under physiological conditions[3][4] | Susceptible to hydrolysis in aqueous solutions, especially at higher pH.[5] |
| Isothiocyanate | High (can be >90%)[6][7] | Moderate to Fast | Thiourea | Generally stable, but can be less stable than amide bonds under certain conditions.[8] | Reaction with N-terminal amines can sometimes lead to side reactions.[9] |
| Aldehyde (Reductive Amination) | High (often >90%) | Slower (requires Schiff base formation and reduction) | Secondary Amine | Highly stable | Requires a reducing agent (e.g., sodium cyanobhorohydride). Can offer high site-selectivity. |
| STP Ester | High | Comparable to or faster than NHS esters | Amide | Highly stable | More resistant to hydrolysis than NHS esters, offering a wider reaction window.[10] |
Table 2: Impact of PEG Chain Length on Protein Properties
| PEG Chain Length | Effect on Solubility | Effect on Immunogenicity | Effect on Hydrodynamic Radius |
| Short (e.g., PEG2-PEG12) | Moderate increase | Can reduce immunogenicity, but less effective than longer chains.[11][12] | Proportional increase |
| Medium (e.g., PEG24-PEG48) | Significant increase[13][14][15] | Generally leads to a significant reduction in immunogenicity.[16][17] | Substantial increase[18] |
| Long (e.g., > PEG48) | Very high increase | Can be very effective at masking epitopes, but the PEG itself may become immunogenic.[12][19] | Large increase |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for key amine modification and deprotection reactions.
Protocol 1: General Procedure for Amine Modification with an NHS Ester Reagent
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Protein Solution Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester reagent (e.g., this compound) in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: General Procedure for Reductive Amination
-
Buffer Preparation: Prepare a reaction buffer such as 0.1 M MES or HEPES, pH 6.0-7.0.
-
Reaction Mixture Preparation: Dissolve the amine-containing molecule and the aldehyde-PEG reagent in the reaction buffer.
-
Reducing Agent Preparation: Prepare a fresh solution of the reducing agent, typically sodium cyanoborohydride (NaBH₃CN), in the reaction buffer.
-
Reaction Initiation: Add the reducing agent to the mixture of the amine and aldehyde. A typical molar ratio is 1:1:2 of amine:aldehyde:reducing agent.
-
Incubation: Incubate the reaction for 2 to 24 hours at room temperature.
-
Purification: Purify the conjugate using dialysis or size-exclusion chromatography to remove excess reagents.
Protocol 3: Deprotection of Amine Protecting Groups
-
Boc Deprotection:
-
Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA/DCM).[20][21][22][23]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
-
Fmoc Deprotection:
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.[29][30][31][32][33]
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and remove the solvent in vacuo.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: General workflow for amine modification of a biomolecule using a PEG reagent.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Conclusion
While this compound remains a valuable tool for amine modification, a thorough understanding of the available alternatives is crucial for optimizing bioconjugation strategies. By considering the interplay between the protecting group, the reactive chemistry, and the PEG spacer length, researchers can tailor their approach to achieve the desired reaction outcomes and bioconjugate properties. The choice of an alternative may be driven by the need for an orthogonal deprotection strategy, a more stable linkage, or specific physicochemical characteristics of the final product. This guide serves as a starting point for exploring these alternatives, empowering scientists to make informed decisions in the design and execution of their bioconjugation experiments.
References
- 1. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 17. researchgate.net [researchgate.net]
- 18. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. Amine Protection / Deprotection [fishersci.co.uk]
- 22. rsc.org [rsc.org]
- 23. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 24. peptide.com [peptide.com]
- 25. benchchem.com [benchchem.com]
- 26. chem.uci.edu [chem.uci.edu]
- 27. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 28. youtube.com [youtube.com]
- 29. benchchem.com [benchchem.com]
- 30. total-synthesis.com [total-synthesis.com]
- 31. researchgate.net [researchgate.net]
- 32. tdcommons.org [tdcommons.org]
- 33. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Boc-NH-PEG3-NHS Ester vs. SMCC for Bioconjugation
In the landscape of bioconjugation, the choice of a chemical linker is critical to the success of creating stable and functional conjugates for research, diagnostics, and therapeutics. This guide provides an in-depth comparison of two prominent crosslinkers: the polyethylene (B3416737) glycol (PEG)-based Boc-NH-PEG3-NHS ester and the classic heterobifunctional linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This analysis will delve into their reaction mechanisms, operational efficiencies, and key applications, supported by experimental protocols to inform researchers, scientists, and drug development professionals in their selection process.
Core Chemistries and Reactive Moieties
This compound is a PEGylated linker featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[1][] The presence of a PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[3] The Boc protecting group on the terminal amine allows for a two-step conjugation strategy.[4]
SMCC , on the other hand, is a heterobifunctional crosslinker with an NHS ester at one end and a maleimide (B117702) group at the other.[5][6] This dual reactivity allows for the sequential conjugation of two different biomolecules, typically by first reacting the NHS ester with an amine-containing molecule and then reacting the maleimide group with a sulfhydryl-containing molecule, such as a cysteine residue.[7] This controlled, two-step process minimizes the formation of unwanted homodimers.[7]
Comparative Performance and Physicochemical Properties
While direct head-to-head quantitative efficiency data is not extensively published, a comparison can be drawn from their chemical properties and established applications. The efficiency of conjugation is influenced by factors such as reaction kinetics, stability of the reactive groups, and solubility of the linker.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Target Groups | Primary Amines (-NH2) | Primary Amines (-NH2) and Sulfhydryls (-SH) |
| Reactive Ends | NHS ester, Boc-protected amine | NHS ester, Maleimide |
| Spacer Arm | PEG3 (Polyethylene glycol) | Cyclohexane (B81311) |
| Water Solubility | Enhanced by PEG spacer | Insoluble in water; requires organic solvent (e.g., DMSO, DMF)[8] |
| Key Advantage | Increases hydrophilicity and solubility of the final conjugate; allows for branched structures.[1][3] | Well-established for stable, specific amine-to-sulfhydryl conjugation; cyclohexane bridge provides stability to the maleimide group.[5][7] |
| Primary Applications | PROTACs, peptide modification, surface functionalization.[4][9] | Antibody-Drug Conjugates (ADCs), protein-protein conjugation, immunoassays.[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for using this compound and SMCC.
Protocol 1: General Conjugation with this compound
This protocol outlines a general procedure for conjugating a protein with a molecule using this compound.
Materials:
-
Protein to be conjugated
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[1]
-
Anhydrous DMSO or DMF[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Desalting column for purification[3]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.[1]
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]
-
Conjugation Reaction: Add a desired molar excess of the linker solution to the protein solution. Gently mix the reaction mixture. The final concentration of the organic solvent should be less than 10%.[1]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[1][3]
-
Purification: Remove unreacted linker and byproducts using a desalting column.[3]
-
Boc Deprotection (if required): The Boc group can be removed under acidic conditions to expose the primary amine for subsequent conjugation steps.[10]
Protocol 2: Two-Step Protein Crosslinking with SMCC
This protocol describes the conjugation of two proteins using the heterobifunctional properties of SMCC.[7][11]
Materials:
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
SMCC
-
Amine-free conjugation buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)[12][13]
-
Anhydrous DMSO or DMF[13]
-
(Optional) Reducing agent for Protein 2 (e.g., TCEP)[11]
Procedure:
-
Activation of Protein 1: a. Dissolve Protein 1 in the conjugation buffer.[13] b. Immediately before use, prepare a 10 mg/mL solution of SMCC in DMSO or DMF.[12] c. Add a 10- to 50-fold molar excess of the SMCC solution to the Protein 1 solution.[12] d. Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[11] e. Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.[7][11]
-
Preparation of Protein 2: a. Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[11]
-
Conjugation of Activated Protein 1 to Protein 2: a. Combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.[11] b. Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quenching (Optional): The reaction can be stopped by adding a sulfhydryl-containing compound like cysteine.[7]
-
Purification: The final conjugate can be purified using size-exclusion chromatography.
Visualizing the Chemistries and Workflows
To better illustrate the processes, the following diagrams outline the reaction chemistries and a general experimental workflow.
Conclusion
The choice between this compound and SMCC is highly dependent on the specific application.
This compound is the superior choice when:
-
Increased water solubility of the final conjugate is desired.
-
A PEG spacer is needed to reduce steric hindrance or immunogenicity.
-
A branched or multi-functional conjugate is the end goal, utilizing the protected amine for subsequent reactions.
SMCC remains the industry standard for:
-
Creating stable, well-defined linkages between an amine-containing molecule and a sulfhydryl-containing molecule.
-
Applications where the hydrophobicity of the linker is not a concern.
-
Established protocols, such as in the development of ADCs, where its performance is well-documented.[5][6]
Ultimately, the optimal linker selection requires careful consideration of the biomolecules involved, the desired properties of the final conjugate, and the specific experimental conditions. Empirical validation is often necessary to determine the most efficient linker for a novel application.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. SMCC Linker | CAS:64987-85-5 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. One moment, please... [proteochem.com]
Unlocking Enhanced Performance in Bioconjugation: A Comparative Guide to PEG Spacer Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the performance and therapeutic efficacy of a bioconjugate. The incorporation of a Polyethylene (B3416737) Glycol (PEG) spacer within the crosslinker has emerged as a key strategy to overcome many of the challenges associated with traditional hydrocarbon-based linkers. This guide provides an objective comparison of PEG-spacer crosslinkers with their non-PEG counterparts, supported by experimental data, to illuminate the advantages of this versatile technology.
The fundamental role of a crosslinker is to covalently link two or more molecules. However, the spacer arm that connects the reactive ends of the crosslinker plays a far more significant role than merely bridging a gap. Its chemical properties can profoundly influence the solubility, stability, steric hindrance, and immunogenicity of the final conjugate. This is where PEG spacers offer a distinct set of advantages.
Key Advantages of PEG Spacer Crosslinkers
The primary benefits of utilizing a PEG spacer in crosslinkers stem from its unique physicochemical properties:
-
Improved Solubility and Reduced Aggregation: PEG is a highly hydrophilic polymer, and its inclusion in a crosslinker can impart this water-loving characteristic to the entire bioconjugate. This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation in aqueous environments.[1][2] By preventing the formation of aggregates, PEG spacers can improve the homogeneity and stability of the final product, which is crucial for therapeutic applications.[3]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG chain provides greater physical separation between the conjugated molecules. This increased distance minimizes steric hindrance, which can otherwise interfere with the biological activity of proteins, such as the binding of an antibody to its antigen.[2][4]
-
Enhanced Stability and Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell around the bioconjugate, which can protect it from enzymatic degradation and reduce clearance by the kidneys.[5] This "stealth effect" leads to a longer circulation half-life in the body, allowing for greater accumulation at the target site and potentially reducing the required dosing frequency.[3][6]
-
Reduced Immunogenicity: The PEG spacer can mask epitopes on the surface of the conjugated molecule, making it less recognizable to the immune system.[2][3] This can lead to a reduced immunogenic response, which is a significant concern for therapeutic proteins and antibody-drug conjugates (ADCs).[6]
Comparative Performance Data
The advantages of PEG spacers are not merely theoretical. A growing body of experimental evidence demonstrates their superior performance compared to traditional alkyl (hydrocarbon) spacers.
Table 1: Comparison of Physicochemical Properties of Aptamer-Amphiphiles with Different Spacers
| Spacer Type | Spacer Composition | Binding Affinity (Kd, nM) |
| No Spacer | - | 150 ± 20 |
| Alkyl Spacers | C12 | 250 ± 30 |
| C24 | 300 ± 40 | |
| PEG Spacers | PEG4 | 200 ± 25 |
| PEG8 | 180 ± 20 | |
| PEG24 | 170 ± 15 | |
| Oligonucleotide Spacers | T10 | 100 ± 10 |
| A10 | 105 ± 12 |
Data synthesized from a study on fractalkine binding FKN-S2 aptamer-amphiphiles.[7] The study found that while the addition of any spacer initially reduced binding affinity compared to the free aptamer, hydrophilic PEG spacers resulted in a smaller loss of affinity compared to hydrophobic alkyl spacers.[7] Interestingly, oligonucleotide spacers showed the highest affinity among the tested amphiphiles.[7]
Table 2: Impact of PEG Spacer Length on Hydrodynamic Radius (Rh) of PEGylated Proteins
| Protein | PEG Size (kDa) | Hydrodynamic Radius (Rh, nm) | Fold Increase in Rh |
| Interferon-α-2b (IFN-α-2b) | 0 (unconjugated) | ~2 | - |
| 10 | 5.7 | 2.85 | |
| 20 | 7.4 | 3.7 | |
| 30 | 9.1 | 4.55 | |
| 45 | 9.6 | 4.8 | |
| Human Serum Albumin (HSA) | 0 (unconjugated) | - | - |
| 5 | 1.20 x native HSA | 1.20 | |
| 10 | 1.48 x native HSA | 1.48 | |
| 20 (linear) | 1.75 x native HSA | 1.75 | |
| 20 (branched) | 1.83 x native HSA | 1.83 |
Data for IFN-α-2b from a study using dynamic light scattering (DLS).[8] Data for HSA from a study using size-exclusion chromatography (SEC).[9] These tables illustrate that increasing the length of the PEG spacer leads to a significant increase in the hydrodynamic radius of the protein.[8][9] A larger hydrodynamic radius is associated with reduced renal clearance and a longer in vivo residence time.[3]
Table 3: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs
| PEG Spacer Length (n) | Resulting Average DAR |
| 4 | 2.5 |
| 6 | 5.0 |
| 8 | 4.8 |
| 12 | 3.7 |
| 24 | 3.0 |
Data from a study on ADCs prepared by conjugation to cysteine residues.[10] The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs. This data shows that the length of the PEG spacer can significantly influence the efficiency of the conjugation reaction, with intermediate length spacers (n=6 and 8) resulting in higher drug loading in this particular study.[10]
Visualizing the Advantages and Processes
To further illustrate the concepts discussed, the following diagrams provide visual representations of the underlying principles and experimental workflows.
References
- 1. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography [apb.tbzmed.ac.ir]
- 10. books.rsc.org [books.rsc.org]
A Tale of Two Linkers: A Comparative Guide to Monodisperse and Polydisperse PEGs in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly impacts the efficacy, homogeneity, and performance of the final conjugate. While both monodisperse and polydisperse PEG linkers are widely utilized to enhance the therapeutic properties of biomolecules, their inherent structural differences lead to significant variations in the predictability and reproducibility of the conjugation process and the ultimate biological activity of the conjugate. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to empower informed decision-making in your research and development endeavors.
At a Glance: The Core Distinction
The fundamental difference between these two classes of PEG linkers lies in their molecular weight distribution.[1] Monodisperse PEGs are single molecular entities with a precise, discrete molecular weight and a defined chemical structure.[2] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[1][2] This seemingly subtle distinction has far-reaching implications for the resulting bioconjugate.
Performance Under the Microscope: A Data-Driven Comparison
The homogeneity of monodisperse PEG linkers translates into a more uniform and predictable bioconjugate product. This is particularly crucial in the development of therapeutics like antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) is a critical quality attribute. The use of polydisperse PEGs can lead to a heterogeneous mixture of ADCs with varying DARs, complicating characterization and potentially impacting efficacy and safety.[3][4]
A study on PEGylated gold nanoparticles provides compelling evidence of the impact of PEG dispersity on the in vitro and in vivo performance of bioconjugates. The uniform nature of monodisperse PEGs resulted in significantly lower protein adsorption compared to their polydisperse counterparts.[5][6] This reduced protein binding contributes to a longer circulation half-life and enhanced accumulation in target tissues, key advantages for drug delivery applications.[5][6]
| Performance Metric | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Product Homogeneity | High (single, well-defined conjugate)[7] | Low (heterogeneous mixture of conjugates)[8] |
| Reproducibility | High (consistent batch-to-batch results)[9][] | Low (variability between batches)[8] |
| Characterization | Straightforward (facilitates analysis)[3] | Complex (difficult to characterize accurately)[3] |
| Protein Adsorption | Significantly lower[5][6] | Higher (due to enrichment of lower MW fractions)[5][6] |
| Blood Circulation Half-life | Significantly prolonged[5] | Shorter[5] |
| Tumor Accumulation | Enhanced[5] | Lower[5] |
| Immunogenicity | Potentially reduced[8] | Can elicit anti-PEG antibodies[8] |
The "How-To": Experimental Protocols in Bioconjugation
The choice between monodisperse and polydisperse PEG linkers also influences the experimental approach to bioconjugation. While the fundamental chemistries are similar, the defined nature of monodisperse PEGs allows for more precise control over the reaction stoichiometry.
Protocol 1: Amine-Reactive Conjugation using an NHS Ester PEG Linker
This protocol outlines a general procedure for conjugating a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein (antibody, enzyme, etc.)
-
Monodisperse or Polydisperse PEG-NHS Ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to create a 10 mM stock solution.[11][12]
-
Conjugation Reaction: Add a calculated molar excess (typically 10- to 20-fold) of the PEG-NHS ester stock solution to the protein solution.[11][13] The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Purification: Remove unreacted PEG and other byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and determine the degree of PEGylation using techniques like HPLC.
Protocol 2: Thiol-Reactive Conjugation using a Maleimide PEG Linker
This protocol describes the conjugation of a PEG-maleimide to free sulfhydryl groups (e.g., cysteine residues) on a protein.
Materials:
-
Thiol-containing Protein
-
Monodisperse or Polydisperse PEG-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5, degassed
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.[14][15] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[14][15]
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG-maleimide.
-
Characterization: Characterize the purified conjugate to confirm successful PEGylation and determine the degree of modification.
Visualizing the Concepts: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical bioconjugation workflow and the impact of linker type on the final product.
Conclusion: Precision as the New Standard
While polydisperse PEG linkers have a long history of use and are suitable for some applications, the shift towards precision and reproducibility in drug development increasingly favors the adoption of monodisperse PEG linkers.[7] Their defined nature leads to more homogeneous bioconjugates with predictable properties, facilitating easier characterization, and potentially improving in vivo performance.[3][5] As the demand for well-characterized and highly efficacious biotherapeutics grows, the advantages offered by monodisperse PEG linkers position them as a superior choice for the next generation of bioconjugates.
References
- 1. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
Safety Operating Guide
Navigating the Safe Handling of Boc-NH-PEG3-NHS Ester: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Boc-NH-PEG3-NHS ester. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Immediate Safety and Handling Protocol
Personal Protective Equipment (PPE): The first line of defense when handling this compound is the consistent and correct use of personal protective equipment. Always wear the following when the compound is handled outside of a certified chemical fume hood:
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.[1] Inspect gloves for any tears or perforations before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Engineering Controls:
-
Ventilation: All work with this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Operational Plan
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and acids.[2]
-
Recommended storage temperatures are -20°C for long-term storage (up to 3 years in pure form) and -80°C for solutions in solvent (for up to 6 months).[3][4]
2. Preparation of Solutions:
-
Due to the moisture-sensitive nature of NHS esters, it is crucial to use anhydrous solvents and techniques.[2]
-
Bring the sealed vial of this compound to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] When preparing stock solutions, use freshly opened, anhydrous DMSO.[3]
-
Work in a chemical fume hood during the dissolution process.
3. Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
-
In case of accidental spills, follow the spill response procedures outlined below.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemical-resistant container. Do not pour down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H30N2O9 | [3][4] |
| Molecular Weight | 418.44 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | DMSO: 50 mg/mL (119.49 mM) | [3][4] |
| Storage (Pure Form) | -20°C for up to 3 years | [3][4] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
